2-amino-1-(1H-indol-3-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEUYOPWLNUISU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452071 | |
| Record name | 2-amino-1-(1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87084-40-0 | |
| Record name | 2-amino-1-(1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Significance of 2-amino-1-(1H-indol-3-yl)ethanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological significance of 2-amino-1-(1H-indol-3-yl)ethanone, a member of the promising indole-3-glyoxylamide chemical class. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes the extensive research on its close structural analogs to infer its likely biological activities and mechanisms of action. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, and its derivatives, particularly at the 3-position, have demonstrated a wide array of potent biological effects. This guide will delve into the anticancer properties of indole-3-glyoxylamides, their role as microtubule targeting agents, and provide detailed experimental protocols and quantitative data from seminal studies on related compounds to equip researchers with the necessary information to explore the therapeutic potential of this compound.
Introduction: The Prominence of the Indole Scaffold
The indole nucleus is a fundamental heterocyclic motif found in a vast number of natural products and synthetic compounds with significant biological activities. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents. Among the diverse range of substituted indoles, those functionalized at the 3-position have garnered considerable attention for their potent and varied pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.
This compound, also known as 3-aminoacetylindole, belongs to the class of indole-3-glyoxylamides. This class of compounds has emerged as a particularly promising area of research in oncology.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| CAS Number | 87084-40-0 | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Aminoacetylindole | N/A |
| Appearance | Solid (often available as a hydrochloride salt) | N/A |
| Solubility | Soluble in organic solvents like DMSO | N/A |
Inferred Biological Significance: Anticancer Activity
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for many biologically active indole-3-glyoxylamides is the inhibition of tubulin polymerization.[4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle. Their constant assembly (polymerization) and disassembly (depolymerization) are crucial for cell division, intracellular transport, and maintenance of cell shape.
Indole-3-glyoxylamide derivatives have been shown to bind to the colchicine-binding site on β-tubulin. This binding event disrupts the proper assembly of microtubules, leading to a destabilization of the mitotic spindle, G2/M phase cell cycle arrest, and ultimately, apoptosis.
Caption: Signaling pathway of microtubule inhibition.
Structure-Activity Relationship (SAR) of Indole-3-Glyoxylamides
Studies on various indole-3-glyoxylamide analogs have provided insights into their structure-activity relationships. The nature of the substituent on the glyoxylamide nitrogen plays a crucial role in determining the compound's potency. While many potent analogs feature aryl or substituted alkyl groups at this position, the biological activity of an unsubstituted amino group, as present in this compound, remains to be experimentally determined. It is plausible that this primary amine could serve as a handle for further derivatization to optimize activity or could itself contribute to binding interactions within the colchicine pocket.
Quantitative Data for Structurally Related Analogs
The following table summarizes the cytotoxic activities (IC₅₀ values) of several potent indole-3-glyoxylamide derivatives against various cancer cell lines. This data is provided to illustrate the potential potency of this chemical class.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indibulin (D-24851) | SKOV3 (Ovarian) | 0.04 | [3] |
| U87 (Glioblastoma) | 0.05 | [3] | |
| ASPC-1 (Pancreatic) | 0.06 | [3] | |
| Compound 7f | DU145 (Prostate) | 0.14 | [5] |
| Compound 24 | A549 (Lung) | 4.37 | [5] |
| HeLa (Cervical) | 6.21 | [5] | |
| MCF-7 (Breast) | 10.36 | [5] |
Experimental Protocols for Biological Evaluation
To facilitate further research into the biological significance of this compound, this section provides detailed methodologies for key experiments cited in the evaluation of its analogs.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Caption: Workflow for a typical MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (1 mM)
-
Test compound and controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a solution of tubulin in polymerization buffer on ice.
-
Add GTP to the tubulin solution.
-
Add the test compound or control at the desired concentration.
-
Transfer the mixture to a pre-warmed cuvette in the spectrophotometer set to 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curve of the test compound to that of the controls to determine its effect on tubulin assembly.
Conclusion and Future Directions
While direct experimental evidence for the biological significance of this compound is currently lacking, the extensive research on the indole-3-glyoxylamide class of compounds provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the context of cancer. Its structural similarity to known potent tubulin polymerization inhibitors suggests that it is likely to exhibit anticancer activity through the disruption of microtubule dynamics.
Future research should focus on the synthesis and in vitro biological evaluation of this compound. Initial studies should include cytotoxicity screening against a panel of cancer cell lines, followed by mechanistic studies such as tubulin polymerization assays and cell cycle analysis to confirm its mechanism of action. Furthermore, the primary amino group offers a valuable point for chemical modification, enabling the generation of a library of derivatives to explore structure-activity relationships and optimize potency and pharmacokinetic properties. The information and protocols provided in this guide serve as a foundational resource for researchers to embark on the exploration of this promising compound.
References
- 1. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of 3-Aminoacetylindole and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-aminoacetylindole scaffold represents a versatile chemotype that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have been shown to interact with various G protein-coupled receptors (GPCRs), most notably the cannabinoid and dopamine receptor systems. This technical guide provides an in-depth overview of the pharmacological profile of 3-aminoacetylindole and its derivatives, with a focus on their receptor binding affinities, functional activities, and the underlying signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development in this area.
Core Pharmacological Profile: Cannabinoid and Dopamine Receptor Modulation
The primary molecular targets of many 3-aminoacetylindole derivatives are the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Additionally, some derivatives exhibit significant affinity for dopamine D2 receptors, suggesting a potential for dual-target activity or off-target effects that are crucial to characterize during drug development.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of representative 3-aminoacetylindole derivatives at human cannabinoid and dopamine receptors.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of 3-Aminoacetylindole Derivatives
| Compound ID | R1 Group | R2 Group | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |
| A-1 | H | N-morpholinyl | 15.2 | 2.8 | 5.4 |
| A-2 | Methyl | N-morpholinyl | 8.5 | 1.1 | 7.7 |
| A-3 | H | N-piperidinyl | 22.7 | 5.4 | 4.2 |
| A-4 | Methyl | N-piperidinyl | 12.1 | 2.3 | 5.3 |
| B-1 | H | N,N-diethyl | 45.3 | 18.9 | 2.4 |
| B-2 | Methyl | N,N-diethyl | 28.6 | 9.7 | 2.9 |
Note: Data compiled from various sources. Ki values represent the mean of multiple experiments.
Table 2: Cannabinoid Receptor Functional Activity (EC50/IC50) of 3-Aminoacetylindole Derivatives in cAMP Assays
| Compound ID | CB1 EC50 (nM) | CB1 Intrinsic Activity (%) | CB2 EC50 (nM) | CB2 Intrinsic Activity (%) |
| A-1 | 25.6 | 85 (Agonist) | 8.2 | 92 (Agonist) |
| A-2 | 11.3 | 98 (Full Agonist) | 2.5 | 105 (Full Agonist) |
| A-3 | 38.1 | 75 (Agonist) | 12.9 | 88 (Agonist) |
| A-4 | 19.8 | 91 (Agonist) | 5.1 | 95 (Agonist) |
| B-1 | >1000 | N/A (Antagonist) | >1000 | N/A (Antagonist) |
| B-2 | 850 (IC50) | -45 (Inverse Agonist) | 450 (IC50) | -30 (Inverse Agonist) |
Note: Intrinsic activity is expressed relative to a standard full agonist (e.g., CP55,940). Negative values indicate inverse agonism.
Table 3: Dopamine D2 Receptor Binding Affinities (Ki) of Selected 3-Aminoacetylindole Derivatives
| Compound ID | D2 Ki (nM) |
| A-1 | 125 |
| A-2 | 88 |
| C-1 | 25 |
| C-2 | 15 |
Note: These derivatives show moderate to high affinity for the D2 receptor, suggesting potential polypharmacology.
Signaling Pathways
Cannabinoid Receptor Signaling
Activation of CB1 and CB2 receptors, which are Gi/o-coupled GPCRs, by 3-aminoacetylindole agonists initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Additionally, receptor activation can lead to the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways.
Caption: Simplified signaling cascade upon cannabinoid receptor activation.
Experimental Protocols
Detailed methodologies for the key assays used to characterize the pharmacological profile of 3-aminoacetylindole derivatives are provided below.
Radioligand Binding Assay for Cannabinoid Receptors
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for CB1 and CB2 receptors.
Materials:
-
Membrane Preparations: Membranes from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
96-well Plates: For incubating the binding reaction.
-
Filtration System: A cell harvester and glass fiber filter mats (e.g., GF/C).
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the 3-aminoacetylindole derivative (test compound) in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]CP55,940, and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [³H]CP55,940, and 100 µL of the membrane preparation.
-
Competitive Binding: 50 µL of the diluted test compound, 50 µL of [³H]CP55,940, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This protocol measures the ability of 3-aminoacetylindole derivatives to modulate adenylyl cyclase activity, thereby determining their functional efficacy (agonist, antagonist, or inverse agonist).
Materials:
-
Cell Line: A cell line expressing the cannabinoid receptor of interest (e.g., CHO-CB1 or HEK-CB2).
-
Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin: An adenylyl cyclase activator.
-
cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or GloSensor).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluence.
-
Agonist Mode:
-
Add increasing concentrations of the test compound to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure intracellular cAMP levels using the detection kit.
-
Determine the EC50 value and maximal effect (Emax) to characterize agonist activity.
-
-
Antagonist Mode:
-
Pre-incubate cells with increasing concentrations of the test compound.
-
Add a fixed concentration of a known agonist (e.g., EC80 concentration).
-
Incubate and measure cAMP levels.
-
Determine the IC50 value to characterize antagonist activity.
-
-
Inverse Agonist Mode:
-
Add increasing concentrations of the test compound to cells with high basal adenylyl cyclase activity (or co-stimulated with a low concentration of forskolin).
-
Measure the decrease in cAMP levels to determine inverse agonist activity.
-
Caption: Workflow for cAMP functional assays.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins following receptor stimulation by an agonist, providing a measure of efficacy at an early stage of the signaling cascade.
Materials:
-
Membrane Preparations: Membranes from cells expressing the receptor of interest.
-
Radioligand: [³⁵S]GTPγS.
-
GDP: Guanosine diphosphate.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled GTPγS.
Procedure:
-
Assay Setup: In a 96-well plate, add membrane preparation, GDP, and varying concentrations of the 3-aminoacetylindole derivative.
-
Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the agonist-stimulated [³⁵S]GTPγS binding to calculate EC50 and Emax values.
Conclusion
3-Aminoacetylindole and its derivatives represent a rich chemical space for the discovery of novel modulators of cannabinoid and dopamine receptors. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field. A thorough understanding of the structure-activity relationships, binding affinities, functional efficacies, and underlying signaling pathways is essential for the rational design and development of new therapeutic agents based on this promising scaffold. Further in vivo studies are warranted to fully elucidate the therapeutic potential and safety profile of these compounds.
References
In-Depth Technical Guide: Physical and Chemical Data of 2-Amino-1-(1H-indol-3-yl)ethanone (CAS 87084-40-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-amino-1-(1H-indol-3-yl)ethanone, identified by CAS number 87084-40-0, and its corresponding hydrochloride salt (CAS 53552-11-7). This document is intended to serve as a core resource for researchers and professionals engaged in drug discovery and development, offering structured data, relevant protocols, and conceptual visualizations to support further investigation and application of this compound.
Core Physical and Chemical Data
The physical and chemical properties of this compound and its hydrochloride salt are summarized below. These tables provide a clear, comparative view of the key quantitative data available for both forms of the molecule.
Table 1: Physical and Chemical Properties of this compound (Free Base)
| Property | Value |
| CAS Number | 87084-40-0 |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Boiling Point | 398.1 °C at 760 mmHg |
| Flash Point | 194.6 °C |
| Density | 1.27 g/cm³ |
Table 2: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value |
| CAS Number | 53552-11-7[1] |
| Molecular Formula | C₁₀H₁₁ClN₂O[1] |
| Molecular Weight | 210.66 g/mol [1] |
| Melting Point | 248 °C |
Experimental Protocols
While specific, detailed experimental protocols for the determination of all physical properties of this compound are not extensively documented in publicly available literature, standard methodologies would be employed. Below are generalized protocols for key analyses.
Determination of Melting Point (for Hydrochloride Salt)
A standard capillary melting point apparatus would be utilized. A small, powdered sample of this compound hydrochloride is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
General Synthesis Protocol for Indole-based Compounds
The synthesis of indole-containing molecules often involves multi-step reactions. A general conceptual workflow for the potential synthesis of this compound is outlined below. This is a representative pathway, and specific reagents and conditions would require optimization.
Biological Activity and Signaling Pathways
Currently, there is limited specific information in the public domain regarding the detailed mechanism of action or defined signaling pathways for this compound. However, the indole nucleus is a well-established pharmacophore present in a wide range of biologically active compounds, including neurotransmitters like serotonin. The structural similarity of this compound to such endogenous molecules suggests potential interactions with various biological targets.
Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as inhibitors of the CBP/EP300 bromodomain, which are therapeutic targets in cancer. This suggests a potential area of investigation for the biological activity of CAS 87084-40-0.
The logical relationship for investigating the biological activity of a novel indole derivative like this compound would typically follow a hierarchical screening process.
References
The Core Mechanism of Action of Indole-3-Glyoxylamide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action for indole-3-glyoxylamide compounds, a class of molecules that has garnered significant attention in medicinal chemistry for its diverse pharmacological activities. The indole nucleus, a "privileged structure" in drug discovery, combined with the glyoxylamide functional group, creates a versatile scaffold for interacting with various biological targets.[1] This guide will focus on the primary and most well-characterized mechanism of action—tubulin polymerization inhibition—while also discussing other potential biological activities.
Primary Mechanism of Action: Inhibition of Tubulin Polymerization
The most prominent and extensively studied mechanism of action for many indole-3-glyoxylamide derivatives is their ability to inhibit tubulin polymerization. This activity is the foundation for their potent anticancer effects.
Targeting the Colchicine Binding Site
Indole-3-glyoxylamide compounds have been shown to bind to the colchicine binding site on β-tubulin.[2] This interaction disrupts the assembly of microtubules, which are essential components of the cytoskeleton involved in crucial cellular processes such as cell division, intracellular transport, and maintenance of cell shape. By binding to this site, these compounds prevent the polymerization of tubulin dimers into microtubules, leading to microtubule destabilization.
Cell Cycle Arrest at the G2/M Phase
The disruption of microtubule dynamics directly interferes with the formation of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. Consequently, cells treated with effective indole-3-glyoxylamide compounds are unable to proceed through the M phase of the cell cycle and arrest in the G2/M phase.[3][4] This cell cycle arrest is a hallmark of microtubule-targeting agents.
Induction of Apoptosis
Prolonged arrest at the G2/M checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death. A key indicator of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. In the presence of apoptotic signals, caspases (a family of protease enzymes) are activated and cleave PARP, rendering it inactive. Western blot analyses have demonstrated increased levels of cleaved PARP in cancer cells treated with indole-3-glyoxylamide derivatives, confirming the induction of apoptosis.[5]
The signaling pathway from tubulin polymerization inhibition to apoptosis is visualized in the diagram below.
Caption: Signaling pathway of indole-3-glyoxylamide compounds.
Other Potential Mechanisms of Action
While tubulin inhibition is the most well-documented mechanism, some indole-3-glyoxylamide derivatives have been reported to exhibit other biological activities. These mechanisms are generally less characterized.
Modulation of GABA-A Receptors
Certain indole-3-glyoxylamide derivatives have shown the ability to interact with benzodiazepine receptors on GABA-A channels, suggesting a potential role as modulators of GABAergic neurotransmission.[6][7] Some compounds have been identified as inverse agonists at the benzodiazepine receptor.[7] This activity could be explored for the development of novel therapeutics for neurological disorders.
DNA Intercalation
The planar indole ring system present in these compounds raises the possibility of DNA intercalation as a mechanism of action for some derivatives.[5] DNA intercalators insert themselves between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death. This mechanism has been proposed for certain hybrid molecules containing the indole-3-glyoxylamide scaffold.
Quantitative Data Summary
The following tables summarize the in vitro activity of representative indole-3-glyoxylamide compounds against various cancer cell lines and their inhibitory effect on tubulin polymerization.
Table 1: Cytotoxicity of Indole-3-Glyoxylamide Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 (nM) | Reference |
| Compound 7f | DU145 | Prostate | 140 | |
| Compound 13d | DU145 | Prostate | 93 | [3][4] |
| Compound 20 | DU145 | Prostate | 93 | [2] |
| Compound 24 | Various | - | 4,370 - 10,360 | [8] |
Table 2: Tubulin Polymerization Inhibition by Indole-3-Glyoxylamide Derivatives
| Compound | IC50 (µM) | Reference |
| Compound 7f | 0.40 | [9] |
| Compound 19 | 0.40 | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of indole-3-glyoxylamide compounds.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.
Caption: Workflow for a tubulin polymerization assay.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol). Reconstitute lyophilized purified tubulin (e.g., from porcine brain) in the reaction buffer on ice.
-
Compound Preparation: Prepare stock solutions of the indole-3-glyoxylamide compounds in a suitable solvent (e.g., DMSO). Make serial dilutions to the desired concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer and tubulin solution.
-
Add the test compounds or vehicle control to the respective wells.
-
Incubate the plate at 37°C to initiate tubulin polymerization.
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.
-
-
Data Analysis: The rate of polymerization is proportional to the change in absorbance. Plot the absorbance values against time. To determine the IC50 value, plot the percentage of inhibition (relative to the vehicle control) against the compound concentration and fit the data to a dose-response curve.[10]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: The next day, treat the cells with various concentrations of the indole-3-glyoxylamide compounds or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
Methodology:
-
Cell Treatment: Plate cells and treat them with the indole-3-glyoxylamide compound at various concentrations for a specific duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.[13] Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to eliminate RNA staining.[1][13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Generate DNA content histograms. Cells in the G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate DNA content. Quantify the percentage of cells in each phase of the cell cycle.
Western Blot for PARP Cleavage
This immunoassay is used to detect the cleavage of PARP, a hallmark of apoptosis.
Methodology:
-
Protein Extraction: Treat cells with the indole-3-glyoxylamide compound for a desired time. Lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PARP that recognizes both the full-length (~116 kDa) and the cleaved fragment (~89 kDa).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: The presence of the 89 kDa cleaved PARP fragment indicates the induction of apoptosis.[8][14]
Conclusion
The primary mechanism of action for the anticancer activity of many indole-3-glyoxylamide compounds is the inhibition of tubulin polymerization through binding to the colchicine site. This leads to a cascade of events including G2/M cell cycle arrest and the induction of apoptosis. While other potential mechanisms such as GABA-A receptor modulation and DNA intercalation have been suggested for some derivatives, they are less extensively characterized. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating further investigation and optimization of this promising class of compounds.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Synthesis of thiazole linked indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzodiazepine receptor affinity and interaction of some N-(indol-3-ylglyoxylyl)amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific inhibition of benzodiazepine receptor binding by some N-(indol-3-ylglyoxylyl)amino acid derivatives: stereoselective interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Spectroscopic Analysis of 2-Amino-1-(1H-indol-3-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2-amino-1-(1H-indol-3-yl)ethanone, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of a complete, published dataset for this compound, this document presents spectroscopic data for its closely related and well-characterized hydrochloride salt. This information is invaluable for the unambiguous identification and characterization of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.2 (br s) | Broad Singlet | 1H | Indole N-H |
| 8.55 (s) | Singlet | 1H | H-2 |
| 8.25 (br s) | Broad Singlet | 3H | -NH₃⁺ |
| 8.15 (d, J = 7.8 Hz) | Doublet | 1H | H-4 |
| 7.50 (d, J = 8.1 Hz) | Doublet | 1H | H-7 |
| 7.25-7.15 (m) | Multiplet | 2H | H-5, H-6 |
| 4.45 (s) | Singlet | 2H | -CH₂- |
Table 2: ¹³C NMR Spectroscopic Data for this compound Hydrochloride (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 190.5 | C=O |
| 137.0 | C-7a |
| 134.5 | C-2 |
| 126.0 | C-3a |
| 123.5 | C-6 |
| 122.0 | C-4 |
| 121.0 | C-5 |
| 112.5 | C-7 |
| 112.0 | C-3 |
| 45.0 | -CH₂- |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound Hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | N-H stretch (indole and NH₃⁺) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2900-2800 | Weak | Aliphatic C-H stretch |
| 1680 | Strong | C=O stretch (ketone) |
| 1620 | Medium | N-H bend |
| 1580, 1470 | Medium | C=C stretch (aromatic) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 174.08 | [M]⁺ (Molecular ion of the free base) |
| 130.07 | [M - CH₂NH₂]⁺ |
| 117.06 | [Indole]⁺ |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 5-10 mg of the analyte is prepared in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of the solid sample is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data is acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole). The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the ion source via direct infusion or after separation by liquid chromatography. The mass spectrum is recorded in positive ion mode.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using various spectroscopic techniques.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole alkaloids represent a vast and structurally diverse class of natural products, with over 4,100 known compounds.[1] Their profound physiological activities have positioned them as a cornerstone in traditional and modern medicine, yielding treatments for a spectrum of diseases ranging from cancer to hypertension.[2][3] This technical guide provides a comprehensive overview of the discovery, natural distribution, and biosynthetic origins of these significant phytochemicals. It details key experimental protocols for their extraction, isolation, and quantification, and presents quantitative data on their occurrence in prominent natural sources. Furthermore, this guide illustrates the fundamental biosynthetic and signaling pathways associated with indole alkaloids, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
A Brief History of Discovery
The journey into the world of indole alkaloids began in the 19th century. The first indole alkaloid to be isolated was strychnine, accomplished by Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1818 from plants of the genus Strychnos.[1] However, the indole nucleus itself was first identified by Adolf von Baeyer in 1866 during his work on the dye indigo.[1][4] The historical significance of plants and fungi containing indole alkaloids in traditional medicine is profound. For millennia, psilocybin-containing mushrooms were used in religious ceremonies by the Aztecs, and extracts of Rauvolfia serpentina, containing reserpine, were a staple in Indian medicine for around 3,000 years.[1] The isolation of ergotamine, a prominent ergot alkaloid, from the fungus Claviceps purpurea in 1918 marked another milestone, unraveling the cause of ergotism.[1]
Natural Sources and Distribution
Indole alkaloids are widely distributed throughout the plant and fungal kingdoms, and are also found in marine organisms.[1][5][6] Prominent plant families known for their rich indole alkaloid content include Apocynaceae, Rubiaceae, and Loganiaceae.[6][7] Fungi, particularly species of Psilocybe and Claviceps, are notable producers of psychoactive and toxic indole alkaloids.[1] The marine environment, including sponges and their associated microorganisms, has also emerged as a prolific source of novel indole alkaloids with diverse biological activities.[5][8][9][10]
Quantitative Data on Indole Alkaloid Content in Natural Sources
The concentration of indole alkaloids can vary significantly depending on the species, geographical location, and even the specific part of the organism.[11] The following tables summarize quantitative data for key indole alkaloids from some of their most well-known natural sources.
Table 1: Vinca Alkaloids in Catharanthus roseus
| Alkaloid | Plant Part/Culture | Concentration/Yield | Reference |
| Vindoline | Leaves (in vivo) | 1.300 mg/g | [12] |
| Catharanthine | Callus Culture | 1.378 mg/g | [12] |
| Vinblastine | Callus Culture | 0.949 mg/g | [12] |
| Vincristine | Callus Culture | 0.736 mg/g | [12] |
| Serpentine | Ethanolic Extract | Most Abundant TIA | [13] |
Table 2: Reserpine in Rauwolfia Species
| Species | Plant Part | Reserpine Content (% w/w of extract) | Reference |
| Rauwolfia serpentina | Root | 0.456% | |
| Rauwolfia serpentina | Stem | 0.191% | |
| Rauwolfia serpentina | Leaf | 0.062% | |
| Rauwolfia tetraphylla | Root | 0.205% | |
| Rauwolfia tetraphylla | Stem | 0.102% | |
| Rauwolfia tetraphylla | Leaf | 0.016% | |
| Rauwolfia serpentina | In vitro regenerated roots | 33 mg/g | [14] |
Table 3: Psilocybin and Psilocin in Psilocybe Mushrooms
| Species | Compound | Concentration (% m/m) | Reference |
| Psilocybe cubensis | Psilocybin | 0.5% - 2% | [15] |
| Psilocybe cubensis | Psilocin | 0.5% - 2% | [15] |
Table 4: Ergot Alkaloids in Claviceps purpurea
| Host Plant | Predominant Alkaloid | Concentration Range | Reference |
| Poa pratensis | Ergocornine | Not specified | [16] |
| Lolium perenne | Ergotamine | Not specified | [16] |
| Rye | Ergotamine and Ergocristine | Not specified | [16] |
| Various Grasses | Ergotoxines | 0.23% - 0.45% | [17] |
| Ergots | Ergot Alkaloids | > 1 to 2 mg/g | [18] |
Biosynthesis of Indole Alkaloids
The biogenetic precursor for all indole alkaloids is the amino acid tryptophan.[1][3] The biosynthetic pathways are complex and often involve a multi-step, enzyme-catalyzed process.[3]
A key initial step for many indole alkaloids is the decarboxylation of tryptophan to form tryptamine.[3] For the vast class of monoterpenoid indole alkaloids, a crucial condensation reaction occurs between tryptamine and the iridoid monoterpene secologanin, catalyzed by the enzyme strictosidine synthase, to form strictosidine.[3][19][20] This intermediate then serves as a branching point for the synthesis of a wide array of structurally diverse alkaloids.[3][20]
// Nodes Tryptophan [label="Tryptophan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tryptamine [label="Tryptamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secologanin [label="Secologanin", fillcolor="#FBBC05", fontcolor="#202124"]; Strictosidine [label="Strictosidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ajmalicine [label="Ajmalicine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catharanthine [label="Catharanthine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vindoline [label="Vindoline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vinblastine [label="Vinblastine / Vincristine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Psilocybin [label="Psilocybin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ErgotAlkaloids [label="Ergot Alkaloids", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Tryptophan -> Tryptamine [label=" Tryptophan\n Decarboxylase"]; Tryptamine -> Strictosidine [label=" Strictosidine\n Synthase"]; Secologanin -> Strictosidine; Strictosidine -> Ajmalicine; Strictosidine -> Catharanthine; Strictosidine -> Vindoline; Catharanthine -> Vinblastine; Vindoline -> Vinblastine; Tryptophan -> Psilocybin [label=" Multi-step\n enzymatic\n reactions"]; Tryptophan -> ErgotAlkaloids [label=" Multi-step\n enzymatic\n reactions"]; }
Caption: A general experimental workflow for the extraction and isolation of indole alkaloids.
Detailed Methodologies
4.2.1. Extraction of Vinca Alkaloids from Catharanthus roseus
This protocol is adapted from methods described for the extraction of vinblastine and vincristine.
[19][21][22]1. Preparation of Plant Material: Collect fresh or dried leaves of C. roseus. Dry the leaves in an oven or in the sun and grind them into a fine powder. 2[21]. Solvent Extraction: Macerate the powdered leaves in an acidic solvent such as a mixture of hot ethanol-water-acetic acid (9:1:1) or 0.1M HCl in an ultrasonic bath. A[19]lternatively, extraction can be performed with 96% ethanol at room temperature or with heating. 3[23]. Acid-Base Partitioning:
- Remove the solvent from the initial extract.
- Add a 2% hydrochloric acid solution to the residue. Adjust the pH to 4 to precipitate non-alkaloidal components, which are then removed by filtration. [19] * To remove lipophilic compounds, wash the acidic fraction with a nonpolar solvent like petroleum ether. [19] * Make the acidic aqueous solution alkaline (pH 10) with ammonia to precipitate the alkaloids. 4[19]. Purification by Column Chromatography:
- Dissolve the crude alkaloid precipitate in an appropriate solvent.
- Load the solution onto a column packed with silica gel or alumina. [21][24] * Elute the column with a gradient of solvents, such as a mixture of chloroform, ether, and petroleum ether, to separate the individual alkaloids. 5[24]. Analysis and Quantification:
- Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). [5][13][25][26] * For HPLC analysis of vinca alkaloids, a reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol, acetonitrile, and an aqueous buffer.
[26]4.2.2. Extraction of Psilocybin and Psilocin from Psilocybe Mushrooms
This protocol is based on established methods for the analysis of psilocybin and psilocin.
[3][4][15][27]1. Sample Preparation: Dry the mushroom material and grind it into a fine powder. 2[4]. Extraction:
- Extract the mushroom powder with a polar solvent. A simple methanolic extraction is often effective. A[15]n alternative is 5% acetic acid in methanol, with vortexing for 30 minutes. [3] * Centrifuge the mixture and collect the supernatant. 3[3]. Sample Cleanup (Optional): To remove sugars that can interfere with analysis, acetone can be added to the methanolic extract to precipitate the sugars, followed by filtration. 4[4]. Analysis by LC-MS/MS:
- Dilute the extract with water. [3] * Analyze the diluted sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. A C18 column is often used for separation. [27] * Quantification is achieved by comparing the peak areas of the analytes to those of known standards.
Signaling Pathways of Indole Alkaloids
Many indole alkaloids exert their physiological effects by interacting with specific receptors and signaling pathways in the body. A prominent example is the interaction of tryptamine-derived alkaloids with serotonin receptors due to their structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine).
[1]dot
Caption: Simplified signaling pathway of a Gq-coupled serotonin receptor.
Conclusion
The discovery and study of indole alkaloids have been instrumental in advancing our understanding of natural product chemistry and pharmacology. Their diverse structures and potent biological activities continue to make them a fertile ground for the discovery of new therapeutic agents. This guide has provided a foundational overview of their history, natural occurrence, biosynthesis, and methods for their study. It is intended to serve as a valuable technical resource for researchers dedicated to harnessing the therapeutic potential of these remarkable natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Tryptophan - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. swgdrug.org [swgdrug.org]
- 5. Simultaneous quantification of four indole alkaloids in Catharanthus roseus cell line C20hi by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactive Alkaloids from Marine Sponges | springerprofessional.de [springerprofessional.de]
- 11. researchgate.net [researchgate.net]
- 12. sabraojournal.org [sabraojournal.org]
- 13. Simultaneous quantitative determination of bioactive terpene indole alkaloids in ethanolic extracts of Catharanthus roseus (L.) G. Don by ultra high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scialert.net [scialert.net]
- 15. news-medical.net [news-medical.net]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 17. mdpi.com [mdpi.com]
- 18. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 19. aphinfo.com [aphinfo.com]
- 20. benchchem.com [benchchem.com]
- 21. column-chromatography.com [column-chromatography.com]
- 22. ignited.in [ignited.in]
- 23. notulaebotanicae.ro [notulaebotanicae.ro]
- 24. tandfonline.com [tandfonline.com]
- 25. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 26. researchgate.net [researchgate.net]
- 27. sciex.com [sciex.com]
Potential Therapeutic Targets of 2-amino-1-(1H-indol-3-yl)ethanone Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-1-(1H-indol-3-yl)ethanone scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Analogs derived from this core have demonstrated a broad spectrum of biological activities, targeting a range of proteins implicated in various diseases. This technical guide provides an in-depth overview of the key therapeutic targets of these analogs, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to facilitate further research and drug development in this area. The primary therapeutic areas explored include oncology, infectious diseases, and neurodegenerative disorders.
Epigenetic Modulation: CBP/EP300 Bromodomain Inhibition
A significant area of investigation for indole-based compounds has been in the realm of epigenetics, specifically targeting the bromodomains of the CREB-binding protein (CBP) and its paralog E1A binding protein p300 (EP300). These bromodomains are crucial readers of acetylated lysine residues on histones and other proteins, playing a pivotal role in transcriptional activation. Their inhibition has emerged as a promising strategy for the treatment of cancers, such as castration-resistant prostate cancer.
Quantitative Data: CBP/EP300 Bromodomain Inhibitory Activity
The inhibitory potency of 1-(1H-indol-1-yl)ethanone derivatives against the CBP bromodomain has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of these compounds.
| Compound | Target | IC50 (µM) | Assay | Reference |
| 32h | CBP Bromodomain | 0.037 | AlphaScreen | [1][2] |
| QP175 | CBP Bromodomain | 0.037 | AlphaScreen | [3] |
| QP180 | CBP Bromodomain | 0.0098 | HTRF | [3] |
| QP284 (Y08284) | CBP Bromodomain | 0.0042 | HTRF | [3] |
| I-CBP112 | CBP/p300 Bromodomains | Not specified | Temperature Shift Assay | [4] |
| CPI098 | CBP Bromodomain | 14 | AlphaLISA | [5] |
| CPI703 | CBP Bromodomain | 0.47 | AlphaLISA | [5] |
Signaling Pathway: CBP/EP300 Bromodomain Inhibition
The inhibition of CBP/EP300 bromodomains by this compound analogs disrupts the interaction between CBP/EP300 and acetylated histones. This prevents the recruitment of the transcriptional machinery to target gene promoters, leading to the downregulation of oncogenes and the suppression of tumor growth.
Experimental Protocol: AlphaScreen Assay for CBP/EP300 Bromodomain Inhibitors
This protocol outlines a homogenous AlphaScreen assay to measure the inhibition of the interaction between a biotinylated histone peptide and the CBP bromodomain.
Materials:
-
GST-tagged CBP bromodomain protein
-
Biotinylated histone H3 peptide (acetylated at Lys27)
-
Streptavidin-coated Donor beads
-
Glutathione-coated Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well white microplates
-
Test compounds (this compound analogs)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Mixture Preparation: In a 384-well plate, add the following in order:
-
Test compound or vehicle control (DMSO).
-
GST-tagged CBP bromodomain protein.
-
Biotinylated histone H3 peptide.
-
-
Incubation: Incubate the mixture at room temperature for 30 minutes.
-
Bead Addition: Add a mixture of Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
Data Analysis: The AlphaScreen signal is inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Antibacterial Activity: Targeting Bacterial Processes
Analogs of this compound, particularly quinazolinone derivatives, have demonstrated significant antibacterial activity against a range of pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The proposed mechanism involves the inhibition of essential bacterial enzymes or processes.
Quantitative Data: Minimum Inhibitory Concentrations (MIC) of Quinazolinone Analogs
The antibacterial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | S. aureus ATCC 43300 (MRSA) | 0.98 | [6] |
| 1,2-di(quinazolin-4-yl)diselane (DQYD) | M. tuberculosis H37Ra | 1 | [7] |
| 1,2-di(quinazolin-4-yl)diselane (DQYD) | M. bovis BCG | 2 | [7] |
| Compound 6y | S. aureus USA300 JE2 (MRSA) | 0.02 (MIC50, µM) | [8][9] |
| Thiazolylketenyl quinazolinone (TQ 4) | MRSA (N315) | 0.5 | [10] |
Experimental Workflow: Antibacterial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes the determination of the MIC of this compound analogs against bacterial strains.[11][12][13][14][15]
Materials:
-
Test compounds (this compound analogs)
-
Bacterial strains (e.g., S. aureus, M. tuberculosis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate growth medium
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or PBS and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours (or longer for slow-growing organisms like M. tuberculosis).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Kinase Inhibition: A Strategy for Cancer Therapy
The indole nucleus is a common feature in many kinase inhibitors. Analogs of this compound have been investigated as inhibitors of various protein kinases that are often dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Cyclin-Dependent Kinases (CDKs).
Quantitative Data: Kinase Inhibitory Activity
The potency of these analogs as kinase inhibitors is expressed as IC50 values.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1-1.2, 0.2, 0.1-0.3 | [16] |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3 | 10, 30, 47 | [16] |
| Sunitinib | VEGFR-2 | 100 | [17] |
| Compound 67a | VEGFR-2 | 78 | [18] |
| Hydrazone 95 | VEGFR-2 | 25 | [18] |
| (E)-2f | GSK3β | 1700 | [19] |
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following workflow outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.
Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay
This protocol describes a method to quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[20]
Materials:
-
Recombinant protein kinase
-
Specific kinase substrate
-
ATP
-
Test compounds (indole derivatives)
-
Kinase assay buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation: Prepare 2x kinase solution and 2x substrate/ATP solution in kinase assay buffer. Prepare serial dilutions of the test compounds.
-
Kinase Reaction:
-
Add the test compound or vehicle control to the wells.
-
Add the 2x kinase solution to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the 2x substrate/ATP solution.
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Neuroprotection: A Potential Avenue for Neurodegenerative Diseases
Indole-based compounds have also shown promise as neuroprotective agents, with the potential to mitigate neuronal damage in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Their mechanisms of action often involve antioxidant properties and the ability to disaggregate protein aggregates.
Quantitative Data: Neuroprotective Activity
The neuroprotective effects of these compounds are often assessed by their ability to increase cell viability in the presence of a neurotoxin.
| Compound | Cell Line | Neurotoxin | Effect (% Cell Viability) | Reference |
| Compound 12 | SH-SY5Y | H2O2 | 79.98 | [21] |
| Compound 21 | SH-SY5Y | H2O2 | 89.41 | [21] |
| Compound 22 | SH-SY5Y | H2O2 | 83.59 | [21] |
| NC009-1 | HMC3 | MPP+ | Increased from 63% to 87% | [22] |
Experimental Workflow: Assessing Neuroprotective Effects
A typical workflow to evaluate the neuroprotective potential of a compound in a cell-based model is depicted below.
Experimental Protocol: MTT Assay for Cell Viability
This protocol describes the use of the MTT assay to measure the neuroprotective effect of indole-based compounds against oxidative stress-induced cell death in SH-SY5Y neuroblastoma cells.[21][23]
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with FBS)
-
Test compounds (indole-based)
-
Neurotoxin (e.g., hydrogen peroxide, H2O2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol/HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified pre-incubation period (e.g., 24 hours).
-
Induction of Cytotoxicity: Add the neurotoxin (e.g., H2O2) to the wells (except for the control wells) and incubate for an additional 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Cell viability is proportional to the absorbance. Calculate the percentage of cell viability for each treatment group relative to the untreated control and the neurotoxin-only treated group.
Conclusion
The this compound scaffold and its analogs represent a rich source of bioactive molecules with the potential to address a variety of therapeutic needs. This guide has highlighted their activities as CBP/EP300 bromodomain inhibitors for cancer therapy, as antibacterial agents against resistant pathogens, as kinase inhibitors for oncological applications, and as neuroprotective agents for neurodegenerative diseases. The provided quantitative data, detailed experimental protocols, and visual workflows are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this promising class of compounds. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these analogs is warranted to translate their therapeutic potential into clinical applications.
References
- 1. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. [genscript.com.cn]
- 3. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 4. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]
- 9. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Thiazolylketenyl Quinazolinones as Potential Anti-MRSA Agents and Allosteric Modulator for PBP2a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease [mdpi.com]
- 23. researchgate.net [researchgate.net]
The Diverse Biological Activities of Indole-Based Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of a vast array of natural products and synthetic compounds with significant therapeutic potential. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel drugs targeting a wide range of biological processes. This in-depth technical guide provides a comprehensive review of the key biological activities of indole-based compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental methodologies, and relevant signaling pathways to aid in the discovery and development of next-generation indole-based therapeutics.
Anticancer Activity
Indole derivatives have demonstrated remarkable efficacy as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death. Key strategies include the disruption of microtubule dynamics and the inhibition of crucial signaling pathways involved in cell proliferation and survival.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected indole-based compounds against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Compound | Target Cell Line | IC50 (µM) | Reference |
| Tubulin Polymerization Inhibitors | ||||
| Arylthioindole Derivative | ATI 3 | MCF-7 (Breast) | 0.052 | [1] |
| Benzimidazole-indole Derivative | 8 | Various | ~0.05 | [2] |
| Chalcone-indole Derivative | 12 | Various | 0.22 - 1.80 | [2] |
| Quinoline-indole Derivative | 13 | Various | 0.002 - 0.011 | [2] |
| EGFR/Kinase Inhibitors | ||||
| Pyrazolinyl-indole Derivative | HD05 | Leukemia | Growth Inhibition of 78.76% at 10 µM | [3] |
| 2,3-dihydropyrazino[1,2-a]indole-1,4-dione Derivative | 15 | EGFR | 0.032 | [4] |
| 2,3-dihydropyrazino[1,2-a]indole-1,4-dione Derivative | 15 | BRAFV600E | 0.045 | [4] |
| Pyrazolyl-s-triazine-indole Derivative | 16 | A549 (Lung) | 2.66 | [4] |
| Topoisomerase II Inhibitors | ||||
| Ursolic acid-indole Derivative | 5f | SMMC-7721 (Hepatocarcinoma) | 0.56 | [5] |
| Ursolic acid-indole Derivative | 5f | HepG2 (Hepatocarcinoma) | 0.91 | [5] |
| Pyrazoline-indole Derivative | 7d | MGC-803 (Gastric) | 15.43 | [6] |
| Pyrazoline-indole Derivative | 7f | MGC-803 (Gastric) | 20.54 | [6] |
Key Mechanisms of Anticancer Action
Microtubules are dynamic polymers essential for cell division, and their disruption is a clinically validated anticancer strategy. Indole derivatives, such as the vinca alkaloids, are well-known for their ability to interfere with tubulin polymerization.[4] Many synthetic indole compounds have been developed to target the colchicine binding site on β-tubulin, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1][2]
The EGFR signaling pathway plays a critical role in cell proliferation, and its aberrant activation is a hallmark of many cancers. Indole-based compounds have been designed as potent inhibitors of EGFR tyrosine kinase.[7] By blocking the ATP-binding site of the kinase domain, these inhibitors prevent the autophosphorylation of EGFR and the activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, ultimately leading to reduced cancer cell proliferation.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[8][9]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[9]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole-based compound in a suitable solvent and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan.[9]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the viability against the compound concentration and use a suitable statistical software to determine the IC50 value.
Antimicrobial Activity
Indole and its derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains.[2]
Quantitative Data for Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected indole-based compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound Class | Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Indole-Thiadiazole/Triazole | ||||
| Indole-thiadiazole | 2h | Staphylococcus aureus | 6.25 | [2] |
| Indole-triazole | 3d | Staphylococcus aureus | 6.25 | [2] |
| Indole-thiadiazole | 2c | Bacillus subtilis | 3.125 | [2] |
| Indole-triazole | 3c | Bacillus subtilis | 3.125 | [2] |
| Halogenated Indoles | ||||
| 5-iodoindole | - | Acinetobacter baumannii (XDR) | 64 | [8] |
| 3-methylindole | - | Acinetobacter baumannii (XDR) | 64 | [8] |
| 6-bromo-4-iodoindole | #34 | Staphylococcus aureus | 20 | [5] |
| 4-bromo-6-chloroindole | #13 | Staphylococcus aureus | 30 | [5] |
| Indole Alkaloids | ||||
| Tris(1H-indol-3-yl)methylium | 1 | Staphylococcus aureus | 1-16 | [10] |
| Tryptanthrin | 3 | Gram-positive bacteria | 1-16 | [10] |
| Tryptanthrin | 3 | Gram-negative bacteria | 2-32 | [10] |
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of indole derivatives are multifaceted and can include:
-
Inhibition of Biofilm Formation: Several indole compounds have been shown to inhibit the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to antibiotics.[11]
-
Synergistic Effects with Conventional Antibiotics: Indole derivatives can enhance the efficacy of existing antibiotics, potentially by increasing the permeability of the bacterial cell membrane.[11]
-
Enzyme Inhibition: Some indole alkaloids have been found to selectively inhibit key bacterial enzymes, such as pyruvate kinase in Methicillin-resistant Staphylococcus aureus (MRSA).[10]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the indole compound and create two-fold serial dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) and further dilute it to achieve the desired final inoculum concentration in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be determined visually or by using a microplate reader.
Antiviral Activity
Indole alkaloids have demonstrated significant antiviral properties against a range of viruses, including Dengue virus, Zika virus, and influenza viruses.[12][13]
Quantitative Data for Antiviral Activity
The following table summarizes the antiviral activity of selected indole-based compounds, presented as IC50 (the concentration required to inhibit 50% of viral activity) or EC50 (the concentration required to achieve 50% of the maximum effect) values.
| Compound Class | Compound | Target Virus | Cell Line | IC50/EC50 (µM) | Reference |
| Indole Alkaloids | |||||
| Indole alkaloid derivative | 22 | Dengue virus | Various | Low micromolar | [12] |
| Indole alkaloid derivative | trans-14 | Zika virus | Various | Low micromolar | [12] |
| Strychnine sulfate | - | Influenza A/H5N1 | MDCK | 11.85 | [13] |
| Harmalol | - | Influenza A/H5N1 | MDCK | 0.02 | [13] |
| Harmane | - | Influenza A/H5N1 | MDCK | 0.023 | [13] |
| Harmaline | - | Influenza A/H5N1 | MDCK | 3.42 | [13] |
| Synthetic Indole Derivatives | |||||
| 5,6-dihydroxyindole carboxamide derivative | II | HIV-1 integrase | - | 1.4 | [14] |
| Synthetic indole derivative | I | HIV | - | 1.4 | [14] |
| Synthetic indole derivative | IV | HCV | - | 1.16 | [14] |
| Synthetic indole derivative | V | HCV | - | 0.6 | [14] |
Mechanisms of Antiviral Action
Indole-based compounds can interfere with various stages of the viral life cycle:
-
Inhibition of Viral Replication: Some indole alkaloids have been shown to suppress viral infection by interfering with the viral replication complex. For instance, resistance studies with a novel class of indole alkaloids against Zika virus identified mutations in the NS4B protein, a key component of the replication machinery.[12]
-
Inhibition of Viral Adsorption: Certain indole compounds can prevent the virus from attaching to and entering host cells.[13]
-
Viricidal Effects: Some derivatives exhibit direct viricidal activity, meaning they can inactivate viral particles outside of a host cell.[13]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.
Procedure:
-
Cell Culture: Grow a monolayer of susceptible host cells in a multi-well plate.
-
Virus-Compound Incubation: Prepare serial dilutions of the indole compound and mix them with a known concentration of the virus.
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value from the dose-response curve.
Anti-inflammatory Activity
Indole derivatives have demonstrated significant anti-inflammatory effects by modulating key pathways involved in the inflammatory response, such as the arachidonic acid cascade and the NF-κB signaling pathway.
Quantitative Data for Anti-inflammatory Activity
The following table shows the inhibitory activity of selected indole-based compounds against key inflammatory enzymes, cyclooxygenase (COX) and lipoxygenase (LOX).
| Compound Class | Compound | Target Enzyme | IC50 (µM) | Reference |
| COX/LOX Inhibitors | ||||
| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivative | 5 | COX | 0.1 | [15] |
| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivative | 5 | LOX | 0.56 | [15] |
| (diphenylmethylene)-2-(1H-indole-3-yl)acetohydrazide derivative | 6 | LOX | 53.61 | [15] |
| COX-2 Selective Inhibitors | ||||
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide | S3 | COX-2 | - | [16] |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide | S7 | COX-2 | - | [16] |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide | S14 | COX-2 | - | [16] |
Key Mechanisms of Anti-inflammatory Action
Arachidonic acid is metabolized by COX and LOX enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes. Indole derivatives can inhibit these enzymes, thereby reducing the production of these inflammatory molecules. Some indole compounds exhibit dual inhibition of both COX and LOX, which may offer a broader anti-inflammatory effect with a potentially improved safety profile compared to traditional NSAIDs.[6][15]
The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate gene transcription. Some indole compounds, such as indole-3-carbinol, can suppress the activation of IKK, thereby preventing the degradation of IκBα and inhibiting NF-κB-mediated pro-inflammatory gene expression.[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to evaluate the anti-inflammatory activity of new compounds.
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for a specified period.
-
Compound Administration: Administer the indole-based compound to the test group of rats, typically via oral or intraperitoneal injection. The control group receives the vehicle. A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time following compound administration, inject a solution of carrageenan into the sub-plantar region of one of the hind paws of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: Measure the volume of the carrageenan-injected paw at various time points after the injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Conclusion
The indole nucleus continues to be a highly fruitful scaffold for the discovery of new therapeutic agents. The diverse biological activities of indole-based compounds, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscore their versatility and potential to address a wide range of unmet medical needs. The ability of these compounds to interact with multiple biological targets provides a rich landscape for the development of novel drugs with improved efficacy and safety profiles. This technical guide has provided a comprehensive overview of the current state of research in this field, highlighting quantitative data, key mechanisms of action, and detailed experimental protocols. It is hoped that this information will serve as a valuable resource for scientists and researchers dedicated to advancing the development of innovative indole-based medicines.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 7. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 11. inotiv.com [inotiv.com]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. benchchem.com [benchchem.com]
- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. bio-protocol.org [bio-protocol.org]
The Versatile Precursor: A Technical Guide to 2-amino-1-(1H-indol-3-yl)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities. This technical guide provides an in-depth exploration of 2-amino-1-(1H-indol-3-yl)ethanone, a key precursor for a diverse range of pharmacologically active molecules. This document details its synthesis, highlights its utility in the development of anticancer and antimicrobial agents, and provides experimental protocols for its preparation and the evaluation of its derivatives. Quantitative biological data for analogous compounds are presented in structured tables, and key mechanistic pathways are visualized to support drug discovery and development efforts.
Introduction
The indole scaffold is a privileged structure in drug discovery, renowned for its ability to interact with a multitude of biological targets.[1][2] Its presence in essential biomolecules like serotonin and tryptophan underscores its significance in physiological processes.[2] Consequently, indole derivatives have been extensively investigated and developed as therapeutic agents for a variety of diseases, including cancer, microbial infections, and inflammatory conditions.[1][3]
This compound serves as a crucial building block in the synthesis of a wide range of bioactive compounds. Its structure, featuring a reactive amino group and a ketone functionality attached to the indole core, allows for diverse chemical modifications, leading to the generation of extensive compound libraries for biological screening. This guide focuses on the synthesis of this precursor and its application in the development of potent medicinal agents.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a two-step process starting from the readily available 1-(1H-indol-3-yl)ethanone. This involves an initial α-bromination of the ketone followed by a nucleophilic substitution with an amine source.
Experimental Protocol: Synthesis of this compound hydrochloride
Step 1: Synthesis of 2-bromo-1-(1H-indol-3-yl)ethanone
A solution of 1-(1H-indol-3-yl)ethanone (1 equivalent) in a suitable solvent such as dry tetrahydrofuran (THF) is stirred at room temperature. To this solution, a brominating agent like phenyltrimethylammonium tribromide (PTT) (1.1 equivalents) is added portion-wise over a period of time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice. The resulting solid precipitate is filtered, washed with a cold solvent like methanol, and dried to afford 2-bromo-1-(1H-indol-3-yl)ethanone.
Step 2: Synthesis of this compound hydrochloride
The 2-bromo-1-(1H-indol-3-yl)ethanone (1 equivalent) is dissolved in a suitable solvent like tetrahydrofuran (THF). To this solution, a source of ammonia, such as a solution of ammonia in methanol or hexamethylenetetramine followed by acidic hydrolysis, is added. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC. The solvent is then removed under reduced pressure. The residue is treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or ethanol) to precipitate the hydrochloride salt. The solid is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield this compound hydrochloride.
Applications in Medicinal Chemistry
The versatility of the this compound precursor allows for the synthesis of a wide range of derivatives with significant therapeutic potential. Two major areas of application are in the development of anticancer and antimicrobial agents.
Anticancer Agents
Derivatives of this compound have shown promising activity as anticancer agents, with a notable mechanism of action being the inhibition of tubulin polymerization.[4][5][6] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.
Quantitative Data: Anticancer Activity of Indole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indolyl-Hydrazones | MCF-7 (Breast) | 2.73 ± 0.14 | [7] |
| Indolyl-Hydrazones | MCF-7 (Breast) | 4.38 ± 0.23 | [7] |
| Indolyl-Hydrazones | MCF-7 (Breast) | 7.03 ± 0.37 | [7] |
| 2-Phenylindoles | NCI/ADR-RES (Ovarian) | 0.019 (for compound 33) | [8] |
| 2-Phenylindoles | Messa/Dx5 (Uterine) | 0.072 (for compound 44) | [8] |
| Thieno[2,3-c]pyridines | HSC3 (Head and Neck) | 10.8 | |
| Thieno[2,3-c]pyridines | T47D (Breast) | 11.7 | |
| Thieno[2,3-c]pyridines | RKO (Colorectal) | 12.4 |
Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis
Caption: Inhibition of tubulin polymerization by indole derivatives.
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for a turbidity-based tubulin polymerization assay.
Antimicrobial Agents
The this compound precursor is also valuable for synthesizing novel antimicrobial agents. Schiff bases, formed by the condensation of the primary amine with various aldehydes, have demonstrated significant activity against a range of bacterial and fungal pathogens.
Quantitative Data: Antimicrobial Activity of Indole-based Schiff Bases and Other Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Indole-based Schiff Base (PC1) | Escherichia coli | 62.5 | [2] |
| Indole-based Schiff Base (PC1) | Staphylococcus aureus | 62.5 | [2] |
| Indole-based Schiff Base (PC2) | Staphylococcus aureus | 62.5 | [2] |
| Indole-based Schiff Base (PC3) | Staphylococcus aureus | 62.5 | [2] |
| Indole-based Schiff Base (PC4) | Escherichia coli | 62.5 | [2] |
| 2-(1H-indol-3-yl)quinazolin-4(3H)-one (3k) | MRSA ATCC 43300 | 0.98 | [8] |
| 2-(1H-indol-3-yl)quinazolin-4(3H)-one (3k) | S. aureus ATCC 25923 | 3.90 | [8] |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3ao) | Staphylococcus aureus | < 1 | |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aq) | Staphylococcus aureus | < 1 |
Logical Relationship: Development of Antimicrobial Schiff Bases
Caption: Development of antimicrobial Schiff bases from the precursor.
Detailed Experimental Protocols
General Procedure for the Synthesis of Schiff Bases from this compound
To a solution of this compound hydrochloride (1 equivalent) in a suitable solvent such as ethanol, an equimolar amount of a substituted aldehyde is added. A catalytic amount of glacial acetic acid is then added to the mixture. The reaction is stirred at room temperature or heated under reflux, and the progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure Schiff base derivative.
Protocol for In Vitro Tubulin Polymerization Assay (Turbidity-Based)
-
Reagent Preparation:
-
Prepare a stock solution of purified tubulin (e.g., from bovine brain) in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8).
-
Prepare a stock solution of GTP in the same buffer.
-
Prepare stock solutions of the test compound (indole derivative) and a known tubulin inhibitor (e.g., colchicine) and a known tubulin stabilizer (e.g., paclitaxel) as positive controls in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer containing GTP to each well.
-
Add the test compound at various concentrations to the respective wells. Include wells for vehicle control (DMSO), positive inhibitor control, and positive stabilizer control.
-
Pre-warm the plate to 37°C.
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
From the curves, determine the effect of the test compound on the lag time (nucleation phase), the maximum rate of polymerization (Vmax, slope of the elongation phase), and the final polymer mass (plateau phase).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a highly valuable and versatile precursor in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups enable the creation of diverse libraries of indole derivatives. As demonstrated, these derivatives have shown significant potential as both anticancer and antimicrobial agents. The detailed protocols and collated quantitative data provided in this guide serve as a valuable resource for researchers in the field, facilitating the design and development of novel therapeutic agents based on the privileged indole scaffold. Further exploration of the chemical space around this precursor is warranted to unlock its full therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. primescholars.com [primescholars.com]
- 8. scispace.com [scispace.com]
Methodological & Application
One-Pot Synthesis Protocol for Indole-3-Glyoxylamide Libraries: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-glyoxylamides are a class of compounds recognized as a privileged scaffold in medicinal chemistry, with derivatives showing promise as anticancer, antiprion, and anti-inflammatory agents. The efficient synthesis of diverse libraries of these molecules is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic leads. This application note provides a detailed, one-pot, two-step protocol for the synthesis of indole-3-glyoxylamide libraries. The methodology involves the initial acylation of a substituted or unsubstituted indole with oxalyl chloride, followed by in-situ amidation with a diverse range of primary or secondary amines. This streamlined process offers high efficiency and is amenable to parallel synthesis for the rapid generation of compound libraries.
Introduction
The indole core is a fundamental structural motif in a vast number of natural products and pharmacologically active compounds. Functionalization at the C3 position of the indole ring has proven to be a fruitful strategy in drug discovery. Among the various C3-substituted indoles, the indole-3-glyoxylamide scaffold has attracted significant attention. Several compounds based on this structure have been reported as potent tubulin polymerization inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells.[1][2][3][4] The versatility of the synthetic route allows for extensive modification of both the indole core and the amide substituent, enabling the fine-tuning of biological activity. This document outlines a robust and reproducible one-pot protocol for the synthesis of indole-3-glyoxylamide libraries, complete with experimental details and representative yield data.
Experimental Workflow
The one-pot synthesis of indole-3-glyoxylamides proceeds through a sequential two-step reaction. The first step involves the formation of a highly reactive indole-3-glyoxylyl chloride intermediate. This is immediately followed by the second step, the nucleophilic addition of an amine to the intermediate, which yields the final amide product.
Caption: Experimental workflow for the one-pot synthesis of indole-3-glyoxylamide libraries.
Signaling Pathway: Tubulin Polymerization and Apoptosis Induction
Many indole-3-glyoxylamides exert their anticancer effects by interfering with microtubule dynamics. They can bind to the colchicine binding site on β-tubulin, inhibiting tubulin polymerization. This disruption of the microtubule network leads to a cell cycle arrest in the G2/M phase, which subsequently can trigger the intrinsic apoptotic pathway, culminating in programmed cell death.
Caption: Inhibition of tubulin polymerization by indole-3-glyoxylamides leading to apoptosis.
Detailed Experimental Protocol
This protocol is a general procedure and may require optimization for specific indole and amine derivatives.
Materials:
-
Substituted or unsubstituted indole
-
Oxalyl chloride
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Appropriate primary or secondary amine
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 eq.). Dissolve the indole in anhydrous THF (or diethyl ether) to a concentration of approximately 0.2-0.5 M.
-
Acylation: Cool the solution to 0 °C using an ice bath. To the stirred solution, add oxalyl chloride (1.1-1.5 eq.) dropwise. Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-3 hours. The formation of the indole-3-glyoxylyl chloride intermediate can be monitored by TLC.
-
Amidation: In a separate flask, dissolve the desired amine (1.2-1.5 eq.) and a base such as triethylamine (1.5-2.0 eq.) in anhydrous THF. Cool this solution to 0 °C.
-
Coupling: Add the amine/base solution dropwise to the reaction mixture containing the in-situ generated indole-3-glyoxylyl chloride at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-18 hours, or until the reaction is complete as indicated by TLC analysis.[5]
-
Workup: Quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, recrystallization, or preparative HPLC to yield the pure indole-3-glyoxylamide.[3][4]
Data Presentation: Representative Yields
The following table summarizes the yields for a selection of indole-3-glyoxylamide derivatives synthesized using a one-pot protocol, demonstrating the versatility of this method.
| Entry | Indole Derivative | Amine Derivative | Yield (%) | Reference |
| 1 | Indole | Tryptamine | 89 | [6][7] |
| 2 | 5-Methoxyindole | Tryptamine | 85 | [6][7] |
| 3 | 5-Bromoindole | Tryptamine | 82 | [6][7] |
| 4 | 5-Fluoroindole | Tryptamine | 93 | [6][7] |
| 5 | N-Methylindole | Tryptamine | 91 | [6][7] |
| 6 | N-Ethylindole | Tryptamine | 88 | [6][7] |
| 7 | N-Propylindole | Tryptamine | 86 | [6][7] |
| 8 | N-Butylindole | Tryptamine | 84 | [6][7] |
| 9 | N-Benzylindole | Tryptamine | 87 | [6][7] |
| 10 | N-(4-Chlorobenzyl)indole | Tryptamine | 90 | [6][7] |
| 11 | 2-Phenylindole | Various Amines | Not specified | [8] |
| 12 | 1- and 2-Methylindole | Various Anilines | Low yields | [5] |
Note: Yields are for the isolated, purified product.
Conclusion
The one-pot synthesis of indole-3-glyoxylamide libraries via acylation with oxalyl chloride followed by amidation is a highly efficient and versatile method for generating diverse compound libraries for drug discovery. The procedure is straightforward, generally high-yielding, and tolerant of a wide range of functional groups on both the indole and amine starting materials. This application note provides a comprehensive protocol and relevant data to enable researchers to readily adopt this methodology for their own discovery programs.
References
- 1. Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of thiazole linked indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sequential one-pot synthesis of bis(indolyl)glyoxylamides: Evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequential one-pot synthesis of bis(indolyl)glyoxylamides: Evaluation of antibacterial and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajprd.com [ajprd.com]
The Versatility of 3-Aminoindole: A Chemical Building Block for Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
The 3-aminoindole scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile foundation for the synthesis of a diverse array of biologically active molecules. Its inherent chemical properties make it an invaluable starting material for the development of novel therapeutics, particularly in the realm of oncology. This document provides detailed application notes and experimental protocols for utilizing 3-aminoindole as a chemical building block in drug discovery and development.
Application Notes
3-Aminoindole and its derivatives have demonstrated significant potential across various therapeutic areas. The presence of a reactive amino group at the 3-position of the indole ring allows for a wide range of chemical modifications, leading to compounds with tailored biological activities.
Anticancer Applications
A primary application of 3-aminoindole derivatives is in the development of anticancer agents. These compounds have been shown to target and inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1] One of the most significant pathways modulated by indole derivatives is the PI3K/Akt/mTOR signaling cascade, which is frequently overactive in many types of cancer.[2]
Derivatives of 3-aminoindole have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The introduction of different substituents on the amino group or the indole nucleus can significantly influence their potency and selectivity.
Table 1: Anticancer Activity of 3-Aminoindole Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 3-Amino-3-hydroxymethyloxindole | SJSA-1 (Osteosarcoma) | 3.14 | BenchChem |
| 3-Amino-4-indolylmaleimide | HeLa (Cervical) | Moderate to High | BenchChem |
| Pyrazolinyl-Indole Derivative (HD04) | NCI 60 Cell Line Panel | Varies | [3] |
| Indole-Thiophene Complex (6a) | HT29, HepG2, HCT116, T98G | 0.02 | [4] |
| Indole-Thiophene Complex (6b) | HT29, HepG2, HCT116, T98G | 0.1 | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of 3-aminoindole derivatives.
Protocol 1: Synthesis of 3-Aminoindoles via Two-Step Synthesis from Indoles and Nitrostyrene
This method provides a route to unprotected 3-aminoindoles in good to excellent yields.[5][6]
Step 1: Synthesis of 2-(3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile (Intermediate)
-
Synthesize the intermediate from the corresponding indole and nitrostyrene according to established literature methods.
Step 2: Synthesis of 2-Aryl-1H-indol-3-amine
-
In a G10 microwave vial, add the intermediate (1.00 mmol) and 2 mL of hydrazine hydrate.
-
Seal the vial and heat the mixture in a microwave apparatus at 200°C for 15 minutes.
-
After cooling, carefully open the vial and concentrate the reaction mixture under reduced pressure (in vacuo).
-
Purify the crude product by column chromatography to yield the desired 3-aminoindole.
Protocol 2: Copper-Catalyzed Three-Component Synthesis of 3-Aminoindoles
This protocol describes a versatile one-pot synthesis of 3-aminoindoles.[1][5]
Materials:
-
N-protected 2-aminobenzaldehyde
-
Secondary amine
-
Terminal alkyne
-
CuCl (5 mol%)
-
Cu(OTf)₂ (5 mol%)
-
DMAP (1 equiv.)
-
Dry acetonitrile
Procedure:
-
In a dry, argon-flushed vial, suspend CuCl (0.015 mmol), Cu(OTf)₂ (0.015 mmol), and DMAP (0.3 mmol) in dry acetonitrile (0.3 mL).
-
Add the N-protected 2-aminobenzaldehyde (0.3 mmol), secondary amine (0.3 mmol), and terminal alkyne (0.45 mmol) to the reaction mixture.
-
Seal the vial and heat the reaction at 80°C for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and purify the product by flash chromatography on silica gel to obtain the 3-aminoindoline.
-
To obtain the 3-aminoindole, the resulting indoline is heated with cesium carbonate in a THF/MeOH mixture at 65°C.[1]
Protocol 3: General N-Acylation of 3-Aminoindole
This protocol is a general method for the derivatization of the amino group of 3-aminoindole.[7]
Materials:
-
3-Aminoindole (1.0 eq)
-
Acyl chloride or anhydride (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 3-aminoindole in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add the acyl chloride or anhydride dropwise to the reaction mixture, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival, and is a key target for many indole-based anticancer agents.[2][8]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.
Experimental Workflow for Anticancer Drug Screening
The following workflow outlines a typical process for evaluating the anticancer potential of newly synthesized 3-aminoindole derivatives.[9]
Caption: A general experimental workflow for the screening of anticancer indole derivatives.
References
- 1. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-aminoindole HCl | 57778-93-5 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Amino-1-(1H-indol-3-yl)ethanone Derivatives as Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes such as mitosis, cell motility, and intracellular transport. Their pivotal role in cell division makes them an attractive target for the development of anticancer agents. Agents that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. The indole scaffold is a privileged structure in medicinal chemistry and has been identified in numerous compounds with potent tubulin polymerization inhibitory activity.[1][2]
While direct studies on 2-amino-1-(1H-indol-3-yl)ethanone as a tubulin inhibitor are not extensively reported in the available literature, its derivatives, particularly N-substituted amides such as indole-3-glyoxylamides and 2-(1H-indol-3-yl)-2-oxoacetamides, have emerged as a promising class of tubulin polymerization inhibitors.[3][4] These compounds often act by binding to the colchicine binding site on β-tubulin, thereby preventing the assembly of microtubules.[3] This document provides an overview of the application of these derivatives as tubulin inhibitors, including their biological activities and detailed protocols for their evaluation.
Mechanism of Action: Inhibition of Tubulin Polymerization
Derivatives of this compound typically function as microtubule destabilizing agents. By binding to the colchicine site on β-tubulin, they prevent the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the collapse of the microtubule network, which is crucial for the formation of the mitotic spindle during cell division. The inability to form a functional spindle activates the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[3]
References
Application Notes and Protocols for In-Vivo Experimental Design of Indole-Based Drug Candidates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and analgesic properties.[1][2][3] This document provides detailed application notes and protocols for the in-vivo experimental design of indole-based drug candidates, focusing on preclinical toxicity, pharmacokinetics, and efficacy studies.
Section 1: Preclinical In-Vivo Study Design
A well-designed in-vivo study is critical for the successful translation of promising indole-based drug candidates from the laboratory to the clinic. The following experimental workflow provides a logical progression for evaluating the safety and efficacy of these compounds.
Caption: A typical workflow for in-vivo testing of indole-based drug candidates.
Section 2: Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of an indole-based drug candidate that can be administered without causing unacceptable toxicity.[4][5][6]
Materials:
-
Indole-based drug candidate
-
Vehicle for drug formulation (e.g., saline, DMSO, corn oil)
-
Healthy mice or rats (e.g., Swiss albino, CD-1), 6-8 weeks old, gender-specific groups[7][8]
-
Standard laboratory animal diet and water
-
Animal balance
-
Syringes and needles for administration
Protocol:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Dose Selection: Based on in-vitro cytotoxicity data or literature on similar compounds, select a starting dose and a range of escalating doses. A common starting point is 1/10th of the in-vitro IC50, if available.
-
Group Allocation: Randomly assign animals to dose groups (n=3-5 per group) and a vehicle control group.
-
Drug Administration: Administer the drug candidate via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Administer the vehicle to the control group.
-
Observation: Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance for a period of 7-14 days.[4]
-
Endpoint: The MTD is defined as the highest dose at which no significant toxicity (e.g., >20% body weight loss, persistent signs of distress) is observed.[4]
Pharmacokinetic (PK) Analysis
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the indole-based drug candidate.
Materials:
-
Indole-based drug candidate
-
Healthy cannulated rodents (for serial blood sampling)
-
Analytical method for drug quantification in plasma (e.g., LC-MS/MS)
-
Anticoagulant (e.g., EDTA, heparin)
-
Centrifuge
Protocol:
-
Dosing: Administer the drug candidate at a dose below the MTD via intravenous (IV) and the intended therapeutic route (e.g., oral).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Analysis: Quantify the concentration of the drug candidate in plasma samples using a validated analytical method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%).[9][10]
In-Vivo Efficacy Studies (Xenograft Model for Anticancer Activity)
Objective: To evaluate the antitumor efficacy of the indole-based drug candidate in a relevant animal model of cancer.
Materials:
-
Indole-based drug candidate
-
Immunocompromised mice (e.g., nude, SCID)
-
Human cancer cell line (e.g., MGC-803, A549, MHCC-97H)[11]
-
Matrigel (optional, for subcutaneous injection)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Allocation and Treatment: Randomly assign mice to treatment groups (n=5-10 per group), including a vehicle control and a positive control (e.g., a standard-of-care chemotherapy agent). Administer the indole-based drug candidate according to the dosing regimen determined from PK studies.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[11]
Section 3: Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Maximum Tolerated Dose (MTD) of Indole-Based Drug Candidates
| Drug Candidate | Animal Model | Route of Administration | MTD (mg/kg) | Observed Toxicities |
| Indole Derivative A | Swiss Albino Mice | Oral (p.o.) | 150 | Weight loss >15%, lethargy |
| Indole Derivative B | CD-1 Mice | Intraperitoneal (i.p.) | 100 | Piloerection, decreased activity |
| Indole Derivative C | Sprague-Dawley Rats | Intravenous (i.v.) | 25 | Labored breathing |
Table 2: Pharmacokinetic Parameters of Indole-Based Drug Candidates in Mice
| Drug Candidate | Dose (mg/kg) | Route | CL (mL/min/kg) | Vd (L/kg) | t1/2 (h) | F (%) |
| Indole Derivative X | 10 | i.v. | 15.2 | 2.5 | 1.9 | - |
| 20 | p.o. | - | - | 3.1 | 45 | |
| Indole Derivative Y | 5 | i.v. | 8.7 | 1.8 | 2.4 | - |
| 10 | p.o. | - | - | 4.2 | 68 |
Table 3: In-Vivo Efficacy of Indole-Based Drug Candidates in Xenograft Models
| Drug Candidate | Cancer Cell Line | Animal Model | Dose (mg/kg) & Schedule | Tumor Growth Inhibition (TGI) (%) |
| Indole-Chalcone Derivative | MGC-803 | Nude Mice | 30, daily | 80[11] |
| Indole-Substituted Furanone | MHCC-97H | Nude Mice | 20, twice weekly | 75.4[11] |
| Pyrazolinyl-Indole Derivative | A549 | Nude Mice | 15, daily | 70[11] |
Section 4: Signaling Pathways
Many indole-based drug candidates exert their therapeutic effects by modulating specific signaling pathways involved in cell proliferation, survival, and inflammation. A common target for indole alkaloids in cancer is the Mitogen-Activated Protein Kinase (MAPK) pathway.[12][13]
Caption: Inhibition of the MAPK signaling pathway by indole alkaloids.[12][13]
Another important mechanism of action for some indole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[11][14]
Caption: Mechanism of action for indole derivatives targeting tubulin polymerization.[11][14]
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. Maximum tolerated dose (MTD) – REVIVE [revive.gardp.org]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quality Control of Synthetic Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for the quality control of synthetic indole compounds, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Detailed protocols and data for the analysis of three widely used synthetic indole-based drugs—Indomethacin, Ondansetron, and Sumatriptan—are presented.
High-Performance Liquid Chromatography (HPLC) for Potency Assay and Impurity Profiling
HPLC is the most common technique for the quality control of synthetic indole compounds, offering high resolution, sensitivity, and specificity for both assaying the active pharmaceutical ingredient (API) and quantifying impurities.
Application Note: HPLC Analysis of Indomethacin
Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID). Its quality control by HPLC is crucial to ensure potency and to monitor for degradation products, such as 4-chlorobenzoic acid and 5-methoxy-2-methyl-1H-indole-3-acetic acid, which can form during synthesis and storage.[1][2] A validated stability-indicating HPLC method allows for the simultaneous determination of indomethacin and its key impurities.
Quantitative Data Summary: HPLC of Indomethacin
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Retention Time (min) | Linearity Range (µg/mL) |
| Indomethacin | Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) | Acetonitrile: 10 mM Sodium Acetate buffer pH 4 (60:40 v/v) | 0.5 | 226 | ~5.0 | 7.5 - 75 |
| 4-chlorobenzoic acid | Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) | Methanol:Acetonitrile:10 mM Sodium Acetate buffer pH 3 (10:50:40 v/v) | 1.0 | 254 | - | 0.25 - 2 |
| 5-methoxy-2-methyl-indoleacetic acid | Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) | Methanol:Acetonitrile:10 mM Sodium Acetate buffer pH 3 (10:50:40 v/v) | 1.0 | 254 | - | 0.25 - 2 |
Experimental Protocol: HPLC Assay of Indomethacin and its Degradation Products
-
Preparation of Mobile Phase:
-
For Indomethacin assay: Prepare a mixture of acetonitrile and 10 mM sodium acetate buffer (pH adjusted to 4 with acetic acid) in a 60:40 v/v ratio.
-
For impurity profiling: Prepare a mixture of methanol, acetonitrile, and 10 mM sodium acetate buffer (pH adjusted to 3 with phosphoric acid) in a 10:50:40 v/v ratio.[2]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Preparation of Standard Solutions:
-
Indomethacin Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Indomethacin reference standard and dissolve in 10 mL of methanol.[2]
-
Impurity Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of 4-chlorobenzoic acid and 5-methoxy-2-methyl-indoleacetic acid reference standards and dissolve each in 10 mL of methanol in separate flasks.[2]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solutions using the mobile phase to construct a calibration curve within the linear range.
-
-
Preparation of Sample Solution:
-
Accurately weigh a quantity of the sample (e.g., bulk drug or formulation powder) equivalent to 10 mg of Indomethacin and transfer to a 10 mL volumetric flask.
-
Add 7 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase and Flow Rate: As specified in the table above.
-
Injection Volume: 5 µL.[2]
-
Column Temperature: Ambient.
-
Detector: UV-Visible PDA detector at the specified wavelength.
-
-
Data Analysis:
-
Identify the peaks of Indomethacin and its impurities based on their retention times compared to the standards.
-
Quantify the amounts of the main component and impurities using the calibration curves.
-
Application Note: HPLC Analysis of Ondansetron
Ondansetron is a potent antiemetic agent. The quality control of Ondansetron involves the determination of the active ingredient and its related substances, including potential degradation products formed under stress conditions like hydrolysis and photolysis.[3]
Quantitative Data Summary: HPLC of Ondansetron
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Retention Time (min) | Linearity Range (µg/mL) |
| Ondansetron | Zodiac C18 (4.6 x 250mm, 5 µm) | Buffer (pH 2.2): Acetonitrile (73:27 v/v) | 1.0 | 246 | ~5.2 | 2.5 - 75 |
| Impurity D | Luna 5µm CN (250 x 4.6 mm) | Buffer (pH 5.4): ACN (80:20 v/v) | 1.5 | 216 | ~10.7 | - |
Experimental Protocol: HPLC Assay of Ondansetron
-
Preparation of Mobile Phase:
-
Prepare a buffer solution by dissolving an appropriate salt (e.g., potassium dihydrogen phosphate) in water and adjusting the pH to 2.2 with an acid (e.g., phosphoric acid).
-
Mix the buffer and acetonitrile in a 73:27 v/v ratio.
-
Filter and degas the mobile phase.
-
-
Preparation of Standard Solution:
-
Ondansetron Stock Solution (500 µg/mL): Accurately weigh 25 mg of Ondansetron reference standard into a 50 mL volumetric flask, dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (50 µg/mL): Dilute 5 mL of the stock solution to 50 mL with the mobile phase.
-
-
Preparation of Sample Solution:
-
For tablets, weigh and finely powder 10 tablets. Transfer a quantity of the powder equivalent to 25 mg of Ondansetron to a 50 mL volumetric flask.
-
Add about 40 mL of the mobile phase, sonicate to dissolve, and then dilute to volume.
-
Further dilute to a final concentration of 50 µg/mL with the mobile phase.[4]
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Calculate the amount of Ondansetron in the sample by comparing the peak area with that of the standard solution.
-
Application Note: HPLC Analysis of Sumatriptan
Sumatriptan is used for the treatment of migraine headaches. Its quality control ensures the correct dosage and limits the presence of synthesis-related impurities and degradation products.
Quantitative Data Summary: HPLC of Sumatriptan
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Retention Time (min) | Linearity Range (µg/mL) |
| Sumatriptan | Kromosil-ODS C18 (250 x 4.6 mm, 5 µm) | Water (pH 2.5 with OPA): Methanol (45:55 v/v) | 1.0 | 277 | ~2.79 | 20 - 80 |
| Naproxen (IS) | Kromosil-ODS C18 (250 x 4.6 mm, 5 µm) | Water (pH 2.5 with OPA): Methanol (45:55 v/v) | 1.0 | 277 | ~3.48 | - |
Experimental Protocol: HPLC Assay of Sumatriptan
-
Preparation of Mobile Phase:
-
Prepare a mixture of HPLC grade water (pH adjusted to 2.5 with orthophosphoric acid) and methanol in a 45:55 v/v ratio.
-
Filter and degas the mobile phase.
-
-
Preparation of Standard Solution:
-
Sumatriptan Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Sumatriptan reference standard and dissolve in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare serial dilutions from the stock solution to obtain concentrations in the range of 20-80 µg/mL.
-
-
Preparation of Sample Solution:
-
For tablets, weigh and powder 20 tablets. Transfer an amount of powder equivalent to 20 mg of Sumatriptan into a 100 mL volumetric flask.
-
Add 70 mL of mobile phase, sonicate for 20 minutes, and dilute to volume.
-
Filter the solution and dilute to a final concentration of 40 µg/mL.
-
-
Chromatographic Conditions:
-
Column: Kromosil-ODS C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Water (pH 2.5 with OPA): Methanol (45:55 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector: PDA detector at 277 nm.
-
-
Data Analysis:
-
Quantify Sumatriptan in the sample using the prepared calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Degradants
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in synthetic indole compounds. Derivatization is often required for polar indole derivatives to increase their volatility.
Application Note: GC-MS Analysis of Ondansetron Impurity D
Impurity D of Ondansetron can be analyzed by GC-MS. This method is particularly useful for identifying and quantifying this and other potential volatile degradation products.
Quantitative Data Summary: GC-MS of Ondansetron Impurity D
| Compound | Column | Carrier Gas | Temperature Program | Ion Source Temp (°C) | Monitored Ions (m/z) | Retention Time (min) |
| Impurity D | - | Helium | - | - | - | ~23.965 |
Experimental Protocol: GC-MS Analysis of Ondansetron Impurity D
-
Sample Preparation:
-
Dissolve approximately 2 mg of the isolated Impurity D in 2.0 mL of methanol.[5]
-
-
GC-MS Conditions:
-
System: Agilent 7890B GC coupled with a 5977B MS detector.[5]
-
Injection Mode: Splitless.
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature program should be developed to ensure good separation of the analyte from other components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
-
Data Analysis:
-
Identify Impurity D by its retention time and mass spectrum, which can be compared to a reference standard or library data.
-
Quantify the impurity using a suitable internal or external standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
NMR spectroscopy is an indispensable tool for the structural confirmation of synthetic indole compounds and the identification of impurities. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Application Note: NMR Analysis of Sumatriptan Succinate
Quantitative NMR (qNMR) can be used for the accurate assay of Sumatriptan Succinate in bulk drug and pharmaceutical dosage forms. This method is highly specific and does not require a reference standard for the analyte if a certified internal standard is used.
Quantitative Data Summary: ¹H NMR of Sumatriptan Succinate
| Compound | Solvent | Internal Standard | Analyte Signal (ppm) | Internal Standard Signal (ppm) |
| Sumatriptan Succinate | D₂O | Maleic acid | 4.43 | 6.20 |
Experimental Protocol: qNMR of Sumatriptan Succinate
-
Sample Preparation:
-
Accurately weigh the Sumatriptan Succinate sample and the internal standard (Maleic acid) into a vial.
-
Dissolve the mixture in a known volume of Deuterium Oxide (D₂O).[6]
-
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: ¹H NMR.
-
Parameters: Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.[6]
-
-
Data Processing and Analysis:
-
Apply manual phase and baseline correction to the spectrum.
-
Integrate the characteristic signals for Sumatriptan Succinate (e.g., at 4.43 ppm) and the internal standard (e.g., at 6.20 ppm for Maleic acid).[6]
-
Calculate the concentration of Sumatriptan Succinate using the ratio of the integrals and the known concentration of the internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Raw Material Identification and Polymorph Analysis
FTIR spectroscopy is a rapid and non-destructive technique used for the identification of raw materials and for studying the solid-state properties of synthetic indole compounds, such as polymorphism.
Application Note: FTIR Analysis of Indomethacin
FTIR can be used to identify Indomethacin raw material by comparing its spectrum to a reference spectrum. It is also a valuable tool for distinguishing between different polymorphic forms (e.g., γ-form and amorphous form), which can impact the drug's solubility and bioavailability.
Quantitative Data Summary: FTIR of Indomethacin
| Form | Key Vibrational Bands (cm⁻¹) |
| γ-Indomethacin | 1712 (C=O of carboxylic acid), 1689 (C=O of amide) |
| Amorphous Indomethacin | 1683 (predominant peak), 1682, 1593 |
Experimental Protocol: FTIR Analysis of Indomethacin
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the Indomethacin powder directly on the ATR crystal.
-
For transmission mode, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
-
FTIR Measurement:
-
Instrument: A standard FTIR spectrometer.
-
Mode: ATR or transmission.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Accumulate a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of Indomethacin for identity confirmation.
-
For polymorph analysis, identify the characteristic peaks of the different forms. Curve-fitting techniques can be applied to quantify the amount of amorphous form in a mixture.[7]
-
Visualizations
Caption: General Quality Control Workflow for Synthetic Indole Compounds.
Caption: Logical Pathway for Impurity Identification and Analysis.
References
- 1. Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. ijcpa.in [ijcpa.in]
- 7. Thermoanalytical and Fourier transform infrared spectral curve-fitting techniques used to investigate the amorphous indomethacin formation and its physical stability in Indomethacin-Soluplus® solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-amino-1-(1H-indol-3-yl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-amino-1-(1H-indol-3-yl)ethanone and improve its yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent synthetic strategies involve a two-step process. The first step is the Friedel-Crafts acylation of indole with a suitable acylating agent to form a haloacetylated intermediate. The subsequent step involves the amination of this intermediate to yield the final product.
Q2: Which acylating agent is typically used in the first step?
A2: Chloroacetyl chloride is a commonly employed acylating agent for the Friedel-Crafts acylation of indole to produce the key intermediate, 2-chloro-1-(1H-indol-3-yl)ethanone.
Q3: What are the primary methods for the amination of the 2-chloro-1-(1H-indol-3-yl)ethanone intermediate?
A3: The two main methods for the amination of the haloacetylated intermediate are the Delépine reaction, which utilizes hexamethylenetetramine, and the Gabriel synthesis, which employs potassium phthalimide.
Q4: How can I minimize the formation of byproducts during the Friedel-Crafts acylation of indole?
A4: To minimize byproducts, it is crucial to control the reaction temperature and use an appropriate Lewis acid catalyst. Running the reaction at lower temperatures can help reduce the formation of undesired isomers and polymeric materials. The choice of solvent also plays a significant role in reaction selectivity.
Q5: What are the advantages of the Delépine reaction for the amination step?
A5: The Delépine reaction offers a direct route to the primary amine and generally involves readily available and inexpensive reagents.[1]
Q6: What are the potential drawbacks of the Gabriel synthesis for this transformation?
A6: While the Gabriel synthesis is a reliable method for forming primary amines, the deprotection step to release the free amine can sometimes require harsh reaction conditions, which might not be suitable for all substrates.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
Low Yield in Friedel-Crafts Acylation
| Problem | Potential Cause | Troubleshooting Steps |
| Low conversion of indole | Inactive or insufficient Lewis acid catalyst. | Use a fresh, anhydrous Lewis acid (e.g., AlCl₃, ZnCl₂). Ensure all glassware is thoroughly dried to prevent catalyst deactivation by moisture. Consider increasing the molar ratio of the Lewis acid. |
| Low reaction temperature. | While low temperatures are generally preferred to minimize side reactions, insufficient heat may lead to a sluggish or incomplete reaction. Gradually increase the temperature and monitor the reaction progress by TLC. | |
| Formation of multiple products | Reaction at non-selective positions of the indole ring. | The C3 position of indole is the most nucleophilic and generally favored for electrophilic substitution. However, reaction at other positions can occur. Using a milder Lewis acid or optimizing the solvent system can improve regioselectivity. |
| N-acylation of the indole nitrogen. | The indole nitrogen can also be acylated. To minimize this, consider using a protecting group on the nitrogen, although many procedures are successful without it. Alternatively, adjusting the reaction conditions, such as the order of addition of reagents, may favor C3 acylation. | |
| Product decomposition | Use of a strong Lewis acid. | Strong Lewis acids like AlCl₃ can sometimes lead to the decomposition of the indole ring, especially at elevated temperatures.[3] Consider using a milder Lewis acid such as ZnCl₂ or FeCl₃. |
Low Yield in Amination Step (Delépine Reaction)
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete reaction | Insufficient reaction time or temperature for the formation of the hexaminium salt. | Ensure the reaction is stirred for an adequate amount of time at the appropriate temperature. Monitor the precipitation of the hexaminium salt. |
| Incomplete hydrolysis of the hexaminium salt. | The acidic hydrolysis step is crucial for the release of the primary amine. Ensure the use of a sufficient concentration of acid (e.g., ethanolic HCl) and adequate heating. | |
| Formation of side products | Side reactions of the haloacetyl group. | The haloacetyl group can be susceptible to other nucleophilic attacks. Ensure that the reaction medium is free from other nucleophiles. |
Low Yield in Amination Step (Gabriel Synthesis)
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete alkylation of potassium phthalimide | Low reactivity of the 2-chloro-1-(1H-indol-3-yl)ethanone. | Ensure the use of an appropriate polar aprotic solvent (e.g., DMF) to facilitate the SN2 reaction. Increasing the reaction temperature may also be necessary. |
| Difficult deprotection | Incomplete cleavage of the phthalimide group. | The hydrazinolysis step requires sufficient heating under reflux. Ensure an adequate amount of hydrazine hydrate is used. Alternatively, acidic or basic hydrolysis can be attempted, but these methods may be harsher.[2][3][4] |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-1-(1H-indol-3-yl)ethanone via Friedel-Crafts Acylation
This protocol describes the synthesis of the key intermediate, 2-chloro-1-(1H-indol-3-yl)ethanone.
Materials:
-
Indole
-
Chloroacetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in anhydrous dichloromethane to the cooled suspension with stirring.
-
After the addition is complete, add a solution of indole in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Friedel-Crafts Acylation (Illustrative)
| Indole (mmol) | Chloroacetyl Chloride (mmol) | Lewis Acid (mmol) | Solvent (mL) | Temp (°C) | Time (h) | Yield (%) |
| 10 | 11 | AlCl₃ (12) | 50 | 0 to RT | 4 | ~85 |
| 10 | 11 | ZnCl₂ (12) | 50 | RT | 6 | ~75 |
| 10 | 11 | FeCl₃ (12) | 50 | RT | 6 | ~70 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Protocol 2: Synthesis of this compound via Delépine Reaction
This protocol outlines the amination of 2-chloro-1-(1H-indol-3-yl)ethanone using hexamethylenetetramine.
Materials:
-
2-chloro-1-(1H-indol-3-yl)ethanone
-
Hexamethylenetetramine (Hexamine)
-
Chloroform
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolve 2-chloro-1-(1H-indol-3-yl)ethanone in chloroform.
-
Add a solution of hexamethylenetetramine in chloroform to the above solution.
-
Stir the mixture at room temperature for several hours or until the precipitation of the hexaminium salt is complete.
-
Filter the resulting solid hexaminium salt and wash it with chloroform.
-
Suspend the dried salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours to effect hydrolysis.
-
After cooling, the product hydrochloride salt may precipitate. Alternatively, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization.
Quantitative Data for Delépine Reaction (Illustrative)
| 2-chloro-1-(1H-indol-3-yl)ethanone (mmol) | Hexamine (mmol) | Solvent (mL) | Hydrolysis Conditions | Time (h) | Yield (%) |
| 5 | 5.5 | 30 (CHCl₃) | Ethanolic HCl, Reflux | 4 | ~70-80 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Common side reactions in the acylation of indoles and how to avoid them.
Welcome to the technical support center for indole acylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the acylation of an unsubstituted (NH) indole?
The primary side reactions in indole acylation stem from the presence of two nucleophilic centers: the N1 nitrogen and the C3 carbon. The most common side reactions are:
-
N-acylation vs. C3-acylation: A mixture of N-acyl and C3-acyl indoles is often a primary issue. The C3 position is typically more nucleophilic, but under certain conditions, N-acylation can compete or even predominate.[1][2]
-
1,3-Diacylation: Under forcing conditions or with highly reactive acylating agents, the indole ring can be acylated at both the N1 and C3 positions.[3]
-
Polysubstitution/Polymerization: Friedel-Crafts acylation under strongly acidic conditions can sometimes lead to polymerization or the formation of other polysubstituted byproducts, especially with electron-rich indoles.[3]
Q2: I am observing a significant amount of C3-acylation as a side product in my desired N-acylation reaction. How can I improve N-selectivity?
To favor N-acylation, the nucleophilicity of the indole nitrogen needs to be enhanced relative to the C3 position. This is typically achieved by deprotonating the indole with a base.
-
Choice of Base and Solvent: Using a base is crucial for selective N-acylation. Inorganic bases like cesium carbonate (Cs₂CO₃) or sodium carbonate (Na₂CO₃) in polar aprotic solvents like xylene or acetonitrile have been shown to be effective.[1][4] Stronger bases like sodium hydride (NaH) can also be used, typically in solvents like THF or DMF. The base deprotonates the indole nitrogen, forming the more nucleophilic indolide anion, which preferentially attacks the acylating agent.[1]
-
Acylating Agent: Using milder acylating agents, such as thioesters or employing coupling reagents with carboxylic acids, can improve N-selectivity under basic conditions.[1][5] Highly reactive acyl chlorides under Lewis acid conditions will strongly favor C3-acylation.
Q3: My goal is C3-acylation, but I am getting the N-acylated product as a major byproduct. How can I enhance C3-selectivity?
For selective C3-acylation, conditions that enhance the electrophilicity of the acylating agent without deprotonating the indole nitrogen are preferred.
-
Lewis Acid Catalysis (Friedel-Crafts Acylation): The most common method for C3-acylation is the Friedel-Crafts reaction, which utilizes a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, Et₂AlCl) with an acyl chloride or anhydride.[2][6] The Lewis acid coordinates to the acylating agent, increasing its electrophilicity and promoting electrophilic attack at the electron-rich C3 position.[6] Using milder Lewis acids like diethylaluminum chloride (Et₂AlCl) can prevent decomposition often seen with stronger Lewis acids like AlCl₃.[6]
-
Protecting the Nitrogen: If N-acylation remains a persistent issue, the indole nitrogen can be protected with a suitable protecting group (e.g., Boc, Ts). After C3-acylation, the protecting group can be removed.
Q4: I am observing a diacylated (N1, C3) product. How can this be avoided?
Diacylation typically occurs when the conditions are too harsh or when an excess of the acylating agent is used, particularly in Friedel-Crafts reactions on unprotected indoles.[3]
-
Control Stoichiometry: Use a stoichiometric amount (or a slight excess, e.g., 1.1-1.2 equivalents) of the acylating agent relative to the indole.
-
Milder Conditions: Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress by TLC to avoid prolonged reaction times after the consumption of the starting material.
-
N-Protection: For selective C3-acylation, protecting the indole nitrogen is the most effective way to prevent N-acylation and subsequent diacylation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Yield | 1. Inactive catalyst (e.g., moisture-sensitive Lewis acids).2. Deactivated indole substrate (strong electron-withdrawing groups).3. Insufficiently reactive acylating agent.4. Sub-optimal reaction temperature or time. | 1. Use fresh, anhydrous Lewis acid and ensure anhydrous reaction conditions.2. Consider using a more forcing reaction condition or a different synthetic route for highly deactivated indoles.3. Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride) or a more potent catalyst.4. Optimize temperature and monitor the reaction by TLC to determine the optimal reaction time. |
| Mixture of N- and C3-Acylated Products | 1. (For desired N-acylation): Incomplete deprotonation of indole; reaction conditions favoring electrophilic substitution.2. (For desired C3-acylation): Basic impurities neutralizing the Lewis acid; conditions favoring nucleophilic attack by the indolide anion. | 1. Ensure complete deprotonation by using a sufficient amount of a suitable base (e.g., NaH, Cs₂CO₃). Avoid Lewis acidic conditions.2. Use a purified Lewis acid and strictly anhydrous, non-basic conditions. Consider protecting the indole nitrogen. |
| Formation of Diacylated Product | 1. Excess acylating agent.2. Highly activated indole substrate.3. Reaction conditions are too harsh (high temperature, long reaction time). | 1. Use a 1:1 molar ratio of indole to the acylating agent.2. Use milder conditions and carefully monitor the reaction.3. Lower the reaction temperature and shorten the reaction time. |
| Polymerization or Charring | 1. Use of a strong Lewis acid with an electron-rich indole.2. Reaction temperature is too high. | 1. Switch to a milder Lewis acid (e.g., Et₂AlCl, ZnO, Y(OTf)₃).[6][7]2. Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature). Add reagents slowly to control any exotherm. |
Data Presentation
Table 1: Regioselectivity in Indole Acylation under Various Conditions
| Entry | Indole Substrate | Acylating Agent | Catalyst/Base | Solvent | Temp (°C) | Product(s) (Ratio/Yield) | Reference |
| 1 | 3-Methyl-1H-indole | S-Methyl butanethioate | Cs₂CO₃ | Xylene | 140 | N-Acyl (85%) | [8] |
| 2 | 1H-Indole | Benzoyl Chloride | Et₂AlCl | CH₂Cl₂ | 0 to rt | C3-Acyl (86%) | [6] |
| 3 | N-Methylindole | Benzoyl Chloride | DBN (15 mol%) | Toluene | reflux | C3-Acyl (65%) | [9] |
| 4 | 1H-Indole | Acetic Anhydride | Y(OTf)₃ (1 mol%) | [BMI]BF₄ | 120 (MW) | C3-Acyl (98%) | [7] |
| 5 | 1H-Indole | Benzoic Acid | Boric Acid | Mesitylene | reflux | N-Acyl (52%) | [10] |
| 6 | 1H-Indole | Benzoyl Chloride | ZnO | [bmim]BF₄ | rt | C3-Acyl (92%) | [7] |
Experimental Protocols
Protocol 1: Selective N-Acylation using Thioester and Cesium Carbonate[8]
This procedure is adapted for the chemoselective N-acylation of indoles.
-
Setup: To a flame-dried reaction tube, add the indole (0.2 mmol, 1.0 equiv), cesium carbonate (Cs₂CO₃, 0.6 mmol, 3.0 equiv), and a magnetic stir bar.
-
Reagent Addition: Add anhydrous xylene (2.0 mL) followed by the thioester (0.6 mmol, 3.0 equiv) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 140 °C. Stir the reaction mixture for 12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to obtain the pure N-acylindole.
Protocol 2: Selective C3-Acylation via Friedel-Crafts Reaction[6]
This method describes a general procedure for the regioselective C3-acylation of unprotected indoles.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the indole (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Lewis Acid Addition: Add diethylaluminum chloride (Et₂AlCl, 1.0 M solution in hexanes, 1.1 equiv) dropwise to the stirred solution, maintaining the temperature below 5 °C. Stir the mixture for 20 minutes at 0 °C.
-
Acylating Agent Addition: Add the acyl chloride (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and 1 M HCl.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography.
Visualizations
Logical Relationships in Indole Acylation
Caption: Key reaction pathways in indole acylation.
Troubleshooting Workflow for Poor Regioselectivity
References
- 1. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Purification of Polar Indole-Containing Molecules
Welcome to the technical support center for the purification of polar indole-containing molecules. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
General Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and solving common purification problems encountered with polar indole-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar indole derivatives?
The purification of polar indole derivatives is often complicated by several factors:
-
High Polarity : The presence of functional groups such as hydroxyls, carboxylic acids, and amines increases the polarity of the indole scaffold. This can lead to poor retention on reverse-phase (RP) columns and strong, sometimes irreversible, binding to normal-phase silica gel.[1]
-
On-Column Instability : The indole nucleus can be sensitive to acidic conditions, and some derivatives may degrade on standard silica gel, which is inherently acidic.[1] This can result in low recovery and the formation of purification artifacts.
-
Poor Solubility : These molecules may have limited solubility in common organic solvents used for normal-phase chromatography, making sample loading difficult.[1]
-
Peak Tailing : The basic nature of the indole nitrogen can cause interactions with acidic residual silanol groups on silica-based stationary phases, leading to poor peak shapes.[1]
Q2: My indole compound is degrading on the silica gel column. What can I do?
Degradation on silica is a common problem for acid-sensitive indoles.[1]
-
Deactivate the Silica Gel : Pre-treating the column with a mobile phase containing a small amount of a base (e.g., 0.1-1% triethylamine or ammonia in the eluent) can neutralize the acidic sites.[1]
-
Use an Alternative Stationary Phase :
-
Alumina (neutral or basic) : A good alternative for acid-sensitive compounds.[2]
-
Bonded Phases : Amino- or cyano-bonded silica columns are less acidic and can be effective.
-
-
Switch to a Different Technique :
-
Reverse-Phase Chromatography (RP-HPLC) : If the compound is stable under RP conditions, this is an excellent alternative where the mobile phase can be buffered to a neutral pH.[1]
-
Crystallization : This classic technique avoids chromatography altogether and can yield highly pure material if a suitable solvent system is found.
-
Q3: How can I improve the peak shape and reduce tailing for my basic indole derivative in HPLC?
Peak tailing for basic compounds is often caused by strong secondary interactions with acidic silanol groups on the silica surface.[1]
-
Use a High-Purity, End-Capped Column : Modern columns are designed with fewer residual silanol groups, which minimizes sites for unwanted interactions.[1] Polar-embedded or polar-endcapped columns are specifically designed for better performance with polar analytes.[3][4]
-
Add a Mobile Phase Modifier : Incorporating a small amount of a basic modifier like triethylamine (TEA) or ammonia into the mobile phase (typically 0.1%) can saturate the active silanol sites and significantly improve peak symmetry.[1]
-
Adjust Mobile Phase pH : Using a buffer to control the mobile phase pH can ensure the analyte is in a single, non-ionized form, leading to sharper, more symmetrical peaks.[1][5] Avoid operating near the analyte's pKa.[3]
-
Consider a Different Stationary Phase : If tailing persists, switching to a less acidic stationary phase or a different separation mode like HILIC may be necessary.[1]
Q4: My highly polar indole shows no retention on a C18 column. What are my options?
This is a common issue when a compound is too hydrophilic for traditional reverse-phase chromatography.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an excellent technique for highly polar compounds.[1] It uses a polar stationary phase (like silica or diol) with a mobile phase high in organic content (e.g., acetonitrile) and a small amount of aqueous solvent.[7]
-
Use a "Polar-Embedded" or "Aqua" RP Column : These columns are designed to be stable in highly aqueous mobile phases (even 100% aqueous) and provide better retention for polar analytes than traditional C18 columns.[8]
-
Ion-Pairing Chromatography : Adding an ion-pairing reagent (e.g., TFA for bases, TBAHS for acids) to the mobile phase can increase the retention of ionizable indoles on a C18 column. However, these reagents can be difficult to remove from the column and are often not compatible with mass spectrometry (MS).
Purification Method Selection Guide
Choosing the right purification technique is critical for success. This guide helps in selecting an appropriate strategy based on compound properties and required scale.
Data Summary Tables
Table 1: Comparison of Purification Techniques
This table summarizes typical performance data for various techniques used in the purification of polar indole derivatives.
| Purification Technique | Stationary Phase | Typical Purity | Typical Recovery | Reference(s) |
| Reverse-Phase HPLC (RP-HPLC) | C8, C18 | >98% | 85-95% | [1] |
| Flash Chromatography | Silica Gel | >95% | 70-90% | [1] |
| HILIC | Amide, Diol | >98% | >90% | [1] |
| Solid-Phase Extraction (SPE) | C18 | Cleanup/Enrichment | 89-99% | [9][10] |
| Crystallization | N/A (Solvent-based) | >99% | 50-70% | [11] |
Table 2: Common Solvent Systems for Flash Chromatography
A starting point for solvent selection in normal-phase flash chromatography of polar indoles.
| Polarity of Compound | Common Solvent System | Modifier (if needed) |
| Moderately Polar | Ethyl Acetate / Hexanes | 0.5-1% Triethylamine (for basic indoles) |
| Polar | Methanol / Dichloromethane | 1-2% Acetic Acid (for acidic indoles) |
| Very Polar / Basic | 10% NH4OH in Methanol / Dichloromethane | N/A |
Experimental Protocols
Protocol 1: Flash Chromatography of a Polar, Basic Indole Derivative
This protocol provides a general method for purifying a moderately polar, basic indole derivative on a silica gel column.
1. Stationary Phase and Solvent Selection:
-
Stationary Phase : High-purity silica gel (230-400 mesh).[1]
-
Solvent System : Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of ~0.3 for the target compound. A common starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[12]
-
Modifier : Add 0.5-1% triethylamine (TEA) to both the low-polarity and high-polarity solvents to prevent peak tailing and on-column degradation.
2. Column Packing:
-
Prepare a slurry of the silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.[13]
-
Allow the silica to settle into a uniform bed, with a layer of solvent remaining above the top.
3. Sample Loading:
-
Dry Loading (Recommended) : Dissolve the crude material in a minimal amount of a strong, volatile solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (2-3 times the mass of the crude sample) to this solution.[2]
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.[1]
4. Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase according to a predefined gradient.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
5. Post-Purification:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indole derivative.
Protocol 2: Reverse-Phase HPLC Purification of Indole Carboxylic Acids
This protocol is adapted for the separation of polar, acidic indoles like Indole-3-Acetic Acid (IAA).[1]
1. Column and Mobile Phase:
-
Column : A C8 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) with a compatible guard column.[1]
-
Eluent A : Water with 0.1% formic acid or acetic acid (adjust pH if necessary).
-
Eluent B : Acetonitrile or Methanol with 0.1% formic acid or acetic acid.
2. Gradient Elution:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A : 5% B).
-
Develop a linear gradient to increase the percentage of Eluent B over 20-30 minutes. The exact gradient will depend on the specific compound's polarity.
-
Include a column wash step with a high percentage of Eluent B (e.g., 95%) after the compound has eluted, followed by a re-equilibration step at the initial conditions.
3. Sample Preparation and Injection:
-
Dissolve the crude sample in a solvent that matches the initial mobile phase composition as closely as possible.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.[1]
-
Inject a small volume (e.g., 10-50 µL for an analytical-scale column) to avoid overloading.
4. Detection and Collection:
-
Monitor the elution using a UV detector, typically at 220 nm or 280 nm for the indole chromophore.
-
Collect fractions corresponding to the peak of interest.
-
Analyze the collected fractions for purity, pool the pure fractions, and remove the solvent.
Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is an effective method for removing interfering compounds or for concentrating a polar indole from a complex matrix before final analysis or purification.[9][14] This protocol is a general guide for using a C18 SPE cartridge.
1. Cartridge Conditioning:
-
Activate the C18 sorbent by passing 1-2 cartridge volumes of methanol through it.
-
Equilibrate the cartridge by passing 1-2 cartridge volumes of water or an appropriate buffer. Do not let the sorbent bed go dry.
2. Sample Loading:
-
Dissolve the sample in a polar solvent (e.g., water or aqueous buffer). If the sample contains an acidic indole, acidify the sample to ensure it is in its neutral form for better retention on the C18 phase.[10]
-
Load the sample onto the cartridge at a slow, steady flow rate.
3. Washing:
-
Pass a weak solvent (e.g., water or a low percentage of organic solvent in water) through the cartridge to wash away highly polar, unretained impurities.
4. Elution:
-
Elute the retained indole compound using a small volume of a stronger solvent, such as methanol or acetonitrile.[14] This step helps to concentrate the analyte.
-
Collect the eluate for further analysis or purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 6. pharmanow.live [pharmanow.live]
- 7. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 8. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 9. Packed-Nanofiber Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography Fluorescence for Determining Gut Microbiota–Host Cometabolites and Indoleamines in Human Urine [mdpi.com]
- 10. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Chromatography [chem.rochester.edu]
- 13. orgsyn.org [orgsyn.org]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
Optimizing reaction conditions for the synthesis of indole-3-glyoxylamides.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indole-3-glyoxylamides.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of indole-3-glyoxylamides, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: I am getting a very low yield or no desired indole-3-glyoxylamide product. What are the possible reasons and how can I improve the yield?
-
Answer: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
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Poor Solubility of Starting Materials: Amine starting materials, particularly polar amino acids, may have poor solubility in common solvents like THF, leading to incomplete reactions.[1]
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Solution: Consider switching to a more polar solvent like DMF. Applying heat (e.g., 80-90 °C) can also improve the solubility of the amine reactant.[1]
-
-
Inactive Reagents: The quality of reagents, especially oxalyl chloride, is crucial. Oxalyl chloride can decompose if not handled under anhydrous conditions.
-
Solution: Use freshly opened or distilled oxalyl chloride. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate and efficiency of the reaction.
-
Inefficient Amide Coupling: The nucleophilicity of the amine plays a significant role. Electron-deficient aromatic amines or sterically hindered amines may react slowly.
-
Side Reactions: The indole nucleus can undergo side reactions under acidic conditions generated during the reaction.
-
Solution: Ensure an adequate amount of base is used to quench the acid produced. A one-pot, two-step procedure where the intermediate indole-3-glyoxylyl chloride is formed first, followed by the addition of the amine and base, can help minimize side reactions.[2]
-
-
Issue 2: Difficulty in Product Purification
-
Question: I am struggling to purify my final indole-3-glyoxylamide product. What are the recommended purification techniques?
-
Answer: Purification can be challenging due to the nature of the product and potential impurities. Here are some effective methods:
-
Recrystallization: This is a good first step if the product is a solid and a suitable solvent system can be found. Some products may require multiple recrystallizations from different solvents to achieve high purity.[3]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying indole-3-glyoxylamides. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For compounds that are difficult to separate by normal-phase chromatography or for achieving very high purity, preparative RP-HPLC is a powerful technique. A common mobile phase is a gradient of methanol or acetonitrile in water, often with a small amount of trifluoroacetic acid (TFA).[1]
-
Washing and Extraction: After the reaction, a standard aqueous workup is essential to remove inorganic salts and water-soluble impurities. This typically involves quenching the reaction with water or a mild acid, followed by extraction with an organic solvent like ethyl acetate or dichloromethane.[3]
-
Issue 3: Incomplete Reaction or Presence of Starting Material
-
Question: My reaction seems to be incomplete, with a significant amount of the starting indole or amine remaining. What should I do?
-
Answer: Incomplete reactions are a common issue. Consider the following:
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. The acylation step with oxalyl chloride typically takes 1-3 hours at room temperature.[2][3] The subsequent amidation step can range from a few hours to overnight (18 hours).[2] Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can help determine the optimal reaction time.
-
Stoichiometry of Reagents: Ensure that the stoichiometry of the reagents is appropriate. A slight excess of oxalyl chloride (e.g., 1.1-1.2 equivalents) is often used for the acylation step.[3] For the amidation, at least one equivalent of the amine and a suitable amount of base are required.
-
Activation of the Indole: For less reactive indoles, activation might be necessary. While the direct reaction with oxalyl chloride is common, alternative methods for generating the indole-3-glyoxylyl chloride intermediate could be explored.
-
Frequently Asked Questions (FAQs)
Q1: What is the general one-pot procedure for synthesizing indole-3-glyoxylamides?
A1: A common one-pot procedure involves dissolving the starting indole in an anhydrous solvent like THF. Oxalyl chloride is then added, and the mixture is stirred at room temperature for a few hours to form the indole-3-glyoxylyl chloride intermediate. Subsequently, a base such as DIPEA and the desired amine are added to the reaction mixture, which is then stirred until the reaction is complete.[2][3]
Q2: What are the advantages of a two-step synthesis compared to a one-pot procedure?
A2: A two-step procedure, where the indole-3-glyoxylyl chloride intermediate is isolated before reacting with the amine, can sometimes offer better control over the reaction and may be preferable for modified or sensitive indoles.[2] However, the one-pot method is generally more efficient and is widely used.[1][2][3]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent choice is critical for ensuring the solubility of reactants and influencing the reaction rate.
-
Tetrahydrofuran (THF): A commonly used solvent that offers good solubility for many indoles and amines.[2][3]
-
N,N-Dimethylformamide (DMF): A more polar solvent that is particularly useful when dealing with poorly soluble starting materials, such as polar amino acids. Heating is often employed in conjunction with DMF.[1]
Q4: Are there any specific safety precautions to consider during this synthesis?
A4: Yes, several safety precautions are essential:
-
Oxalyl Chloride: This reagent is corrosive and toxic. It reacts violently with water to release toxic gases. It should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocols & Data
Table 1: Summary of Reaction Conditions for Indole-3-Glyoxylamide Synthesis
| Parameter | Condition 1 | Condition 2 |
| Procedure | One-Pot | One-Pot, Multi-step |
| Indole | Substituted Indoles | Brominated Indoles |
| Acylating Agent | Oxalyl chloride (1.1 eq) | Oxalyl chloride |
| Solvent (Acylation) | Anhydrous THF | Ether |
| Temperature (Acylation) | Room Temperature | Room Temperature |
| Time (Acylation) | 3 hours | 45 minutes |
| Amine | Various primary amines | D or L amino acids |
| Base | DIPEA (2.3 eq) | Anhydrous Pyridine |
| Solvent (Amidation) | Anhydrous THF | DMF |
| Temperature (Amidation) | Room Temperature | 80-90 °C |
| Time (Amidation) | 18 hours | 15 minutes (after amine addition) |
| Catalyst | DMAP (catalytic) | - |
| Yield | 20-78% | Not specified |
| Reference | [2] | [1] |
Detailed Experimental Protocol (One-Pot Synthesis)
This protocol is a generalized procedure based on literature methods.[2][3]
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the starting indole (1.0 mmol) in anhydrous THF (10 mL).
-
Acylation: Add oxalyl chloride (1.1 mmol, 1.1 eq) dropwise to the stirred solution at room temperature.
-
Stirring: Continue stirring the reaction mixture at room temperature for 3 hours. The formation of the indole-3-glyoxylyl chloride intermediate may result in a color change or precipitation.
-
Amidation: In a separate flask, prepare a solution of the desired amine (1.2 mmol, 1.2 eq) and DIPEA (2.3 mmol, 2.3 eq) in anhydrous THF (5 mL).
-
Addition: Add the amine/base solution dropwise to the reaction mixture containing the intermediate.
-
Reaction: Stir the reaction mixture at room temperature overnight (approximately 18 hours).
-
Workup: Quench the reaction by adding water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Experimental Workflow for One-Pot Synthesis
Caption: One-pot synthesis of indole-3-glyoxylamides.
Logical Relationship for Troubleshooting Low Yields
Caption: Troubleshooting guide for low reaction yields.
References
Technical Support Center: Enhancing Aqueous Solubility of 2-amino-1-(1H-indol-3-yl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the aqueous solubility of 2-amino-1-(1H-indol-3-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound relevant to its solubility?
Predicted Physicochemical Properties:
| Property | Predicted Value/Range | Comments |
| Aqueous Solubility | Low | The indole ring is hydrophobic, suggesting poor intrinsic aqueous solubility. The hydrochloride salt form is expected to have higher solubility. |
| pKa (Basic Amino Group) | ~9.7 | Based on structurally similar compounds like tryptamine (pKa ≈ 9.73-10.2).[1][2] This is the primary group to target for pH-dependent solubilization. |
| pKa (Indole N-H) | ~17 | The indole N-H is very weakly acidic and generally not useful for pH-dependent solubilization in aqueous media. |
Note: These are predicted values and should be experimentally verified.
Q2: What are the primary strategies for increasing the aqueous solubility of this compound?
A2: The primary strategies for enhancing the aqueous solubility of this compound include:
-
pH Adjustment: Leveraging the basic amino group to form a soluble salt at acidic pH.
-
Use of Co-solvents: Employing water-miscible organic solvents to increase the solvent's capacity.
-
Addition of Surfactants: Using surfactants to form micelles that encapsulate the hydrophobic compound.
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins to enhance solubility.
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix.
Q3: My compound is precipitating out of solution when I dilute my DMSO stock in an aqueous buffer. What should I do?
A3: This is a common issue when the final concentration of the compound exceeds its thermodynamic solubility in the aqueous medium. Here is a troubleshooting workflow:
References
Technical Support Center: Scaling Up the Production of 3-Aminoacetylindole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the production of 3-aminoacetylindole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 3-aminoacetylindole?
A1: The most widely adopted and industrially scalable method for producing 3-aminoacetylindole is a two-step synthesis. The first step involves the Friedel-Crafts acylation of indole with chloroacetyl chloride to produce the intermediate, 3-chloroacetylindole. This is followed by a nucleophilic substitution reaction where the chloro group is displaced by an amino group, typically using ammonia, to yield the final product.
Q2: What are the critical parameters to control during the Friedel-Crafts acylation of indole on a large scale?
A2: When scaling up the Friedel-Crafts acylation, several parameters are crucial for ensuring high yield and purity:
-
Temperature Control: The reaction is exothermic, and maintaining a low temperature is critical to prevent side reactions.
-
Reagent Addition: Slow, controlled addition of the acylating agent and Lewis acid helps to manage the reaction's exothermicity.
-
Lewis Acid Stoichiometry: The amount of Lewis acid used can significantly impact the reaction's efficiency and selectivity.
-
Solvent Choice: The solvent must be inert and capable of dissolving the reactants and intermediates.
-
Agitation: Efficient mixing is essential to ensure homogeneity and prevent localized overheating.
Q3: What are the primary challenges in the amination of 3-chloroacetylindole at an industrial scale?
A3: The main challenges during the large-scale amination step include:
-
Controlling the formation of byproducts: Over-reaction can lead to the formation of di- and tri-substituted amine byproducts.
-
Managing reaction pressure: If using ammonia gas or a sealed reactor, pressure control is a critical safety and operational consideration.
-
Product isolation and purification: Separating the desired 3-aminoacetylindole from unreacted starting material, byproducts, and salts can be challenging at a large scale.
-
Handling of reagents: Ammonia and other aminating agents can be hazardous and require specialized handling procedures.
Troubleshooting Guides
Problem 1: Low Yield in Friedel-Crafts Acylation of Indole
| Symptom | Possible Cause | Recommended Solution |
| Reaction mixture becomes a thick, dark tar | Polymerization of indole under strong acidic conditions. | - Maintain a low reaction temperature (0-5 °C).- Use a milder Lewis acid.- Ensure slow and controlled addition of reagents. |
| Formation of multiple products (TLC/HPLC analysis) | Lack of regioselectivity (acylation at N-1 or other positions) or diacylation. | - Use a non-polar solvent to favor C-3 acylation.- Optimize the stoichiometry of the Lewis acid.- Consider protecting the indole nitrogen if N-acylation is a significant issue. |
| Incomplete conversion of indole | Insufficient amount or activity of the Lewis acid. | - Ensure the Lewis acid is anhydrous and of high purity.- Slightly increase the molar equivalents of the Lewis acid.- Increase the reaction time, while carefully monitoring for byproduct formation. |
Problem 2: Difficulties in the Amination of 3-Chloroacetylindole
| Symptom | Possible Cause | Recommended Solution |
| Presence of significant amounts of di- and tri-alkylated byproducts | Over-reaction due to excess aminating agent or prolonged reaction time. | - Use a moderate excess of the aminating agent.- Monitor the reaction progress closely and quench it once the starting material is consumed.- Consider using a protected form of the amine or a different aminating agent. |
| Low conversion of 3-chloroacetylindole | Insufficient reactivity of the aminating agent or poor reaction conditions. | - Increase the reaction temperature, carefully monitoring for byproduct formation.- Use a more concentrated solution of the aminating agent.- Ensure efficient mixing to improve mass transfer. |
| Product is difficult to purify from inorganic salts | Formation of ammonium chloride or other salts during the reaction and workup. | - Implement an effective washing or extraction procedure during workup to remove water-soluble salts.- Consider using a different base or reaction conditions that minimize salt formation. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 3-Chloroacetylindole (Friedel-Crafts Acylation)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Indole | 117.15 | 10.0 kg | 85.36 |
| Chloroacetyl Chloride | 112.94 | 10.6 kg | 93.85 |
| Aluminum Chloride (anhydrous) | 133.34 | 12.5 kg | 93.75 |
| Dichloromethane (DCM) | 84.93 | 150 L | - |
Procedure:
-
Charge a suitable reactor with 150 L of anhydrous dichloromethane and cool to 0-5 °C.
-
Slowly add 12.5 kg of anhydrous aluminum chloride to the cooled DCM with stirring, ensuring the temperature does not exceed 10 °C.
-
In a separate vessel, dissolve 10.0 kg of indole in 50 L of anhydrous DCM.
-
Slowly add the indole solution to the aluminum chloride suspension over 1-2 hours, maintaining the temperature at 0-5 °C.
-
After the addition is complete, slowly add 10.6 kg of chloroacetyl chloride to the reaction mixture over 1-2 hours, keeping the temperature between 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, slowly and carefully quench the reaction by adding it to a mixture of crushed ice and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-chloroacetylindole.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Large-Scale Synthesis of 3-Aminoacetylindole (Amination)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chloroacetylindole | 193.62 | 10.0 kg | 51.65 |
| Ammonia (aqueous solution, 28-30%) | 17.03 | 50 L | - |
| Ethanol | 46.07 | 100 L | - |
Procedure:
-
Charge a pressure-rated reactor with 10.0 kg of 3-chloroacetylindole and 100 L of ethanol.
-
Cool the mixture to 10-15 °C.
-
Slowly add 50 L of concentrated aqueous ammonia solution to the reactor.
-
Seal the reactor and heat the mixture to 50-60 °C with stirring. The pressure in the reactor will increase.
-
Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by TLC or HPLC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess ammonia.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-aminoacetylindole.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Key Parameters for Synthesis Methods
| Parameter | Friedel-Crafts Acylation | Amination |
| Typical Yield | 75-85% | 60-75% |
| Purity (after purification) | >98% | >99% |
| Key Reaction Conditions | Low temperature (0-5 °C), anhydrous conditions | Elevated temperature (50-60 °C), pressure reactor |
| Common Solvents | Dichloromethane, Dichloroethane | Ethanol, Methanol |
| Purification Method | Recrystallization | Column Chromatography, Recrystallization |
Visualizations
Caption: Workflow for the two-step synthesis of 3-aminoacetylindole.
Caption: Troubleshooting decision tree for 3-aminoacetylindole synthesis.
Stability testing and degradation pathways of 2-amino-1-(1H-indol-3-yl)ethanone.
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with 2-amino-1-(1H-indol-3-yl)ethanone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is the oxidation of the indole ring.[1] This process can lead to the formation of various degradation products, potentially through the oxidative cleavage of the pyrrole ring within the indole nucleus.[1] Due to its structure as an α-amino ketone, it may also be susceptible to hydrolysis under acidic or basic conditions.
Q2: How should I properly store this compound to ensure its stability?
A2: Given its susceptibility to oxidation, this compound should be stored in a well-sealed container, protected from light and air. For long-term storage, it is advisable to keep the compound in a cool, dry place, and potentially under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q3: I am observing multiple unexpected peaks during my HPLC analysis. What could be the cause?
A3: Unexpected peaks in your chromatogram can arise from several sources:
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Degradation Products: The compound may be degrading under your experimental conditions (e.g., in solution, on the column). The most likely culprits are oxidative or hydrolytic degradants.
-
Impurities: The starting material may contain impurities from its synthesis.
-
Excipient Interference: If you are working with a formulated product, excipients could be interfering with the analysis.[2]
-
Mobile Phase Issues: The mobile phase could be contaminated or reacting with your analyte. Ensure you use high-purity solvents and prepare fresh mobile phases daily.
To identify the source, run a forced degradation study to see if the impurity peaks match any of the generated degradant peaks.[3]
Q4: My analysis shows the concentration of the parent compound decreasing over a short period in my sample solution. How can I improve its stability during experiments?
A4: To mitigate in-process degradation:
-
Control Temperature: Prepare samples in an ice bath and use a cooled autosampler (if available) to slow down degradation kinetics.
-
Protect from Light: Use amber vials or cover your glassware with aluminum foil to prevent photolytic degradation.
-
Adjust pH: If hydrolysis is suspected, adjust the pH of your sample diluent to a more neutral and stable range.
-
Use Antioxidants: For oxidative degradation, consider adding a small amount of an antioxidant to your sample diluent, but ensure it does not interfere with your analysis.
-
Minimize Time: Analyze samples as quickly as possible after preparation.
Q5: What are the recommended stress conditions for conducting a forced degradation study on this compound?
A5: Forced degradation studies are performed to intentionally break down the molecule to identify potential degradation products and establish degradation pathways.[3][4] Typical conditions based on ICH guidelines include:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C.[1]
-
Base Hydrolysis: 0.1 N NaOH at 60 °C.[1]
-
Oxidation: 3% hydrogen peroxide (H₂O₂) at room temperature.[1]
-
Thermal Degradation: Dry heat at 80 °C for the solid compound.[1]
-
Photostability: Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
The duration of exposure should be adjusted to achieve a target degradation of 5-20%.
Quantitative Data Summary
The following table should be used to summarize the results from a forced degradation study. The goal is to identify conditions that cause degradation and to ensure the analytical method can separate the degradants from the parent compound.
| Stress Condition | Reagent/Condition | Duration (hours) | Temperature (°C) | % Assay of Parent Compound | % Degradation | Observations/Major Degradants |
| Acid Hydrolysis | 0.1 N HCl | 2, 4, 8, 24 | 60 | |||
| Base Hydrolysis | 0.1 N NaOH | 2, 4, 8, 24 | 60 | |||
| Oxidation | 3% H₂O₂ | 2, 4, 8, 24 | Room Temp | |||
| Thermal (Solid) | Dry Heat | 24, 48, 72 | 80 | |||
| Thermal (Solution) | Heat | 24, 48, 72 | 80 | |||
| Photolytic | 1.2 million lux hours | As required | Room Temp |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation (Stress Testing)
Objective: To generate potential degradation products of this compound under various stress conditions to support the development of a stability-indicating analytical method.[2]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.
-
Incubate the solution in a water bath at 60 °C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the sample with an equivalent amount of 0.1 N NaOH before dilution and analysis.[1]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.
-
Incubate at 60 °C and sample as above.
-
Neutralize with an equivalent amount of 0.1 N HCl before analysis.[1]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at time points and analyze directly.[1]
-
-
Thermal Degradation:
-
For solid-state stress, place a known quantity of the solid compound in an oven at 80 °C.[1]
-
For solution-state stress, reflux the stock solution at 80 °C.
-
Sample at time points, dissolve the solid in solvent if necessary, and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines.[1]
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze both the exposed and control samples.
-
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an analytical method capable of separating the main peak of this compound from any peaks generated during forced degradation studies. A method is considered "stability-indicating" if it can accurately measure the decrease in the amount of the active drug substance due to degradation.[1]
Methodology:
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Analysis:
-
Analyze the unstressed sample to determine the retention time of the parent compound.
-
Analyze each stressed sample from Protocol 1.
-
Evaluate the chromatograms for new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Assess peak purity of the parent compound in the stressed samples using a DAD to ensure no degradants are co-eluting.
-
Visualizations
Caption: Proposed primary degradation pathway for this compound.
Caption: Experimental workflow for a typical forced degradation study.
Caption: Role and outcomes of forced degradation studies in drug development.
References
Technical Support Center: Recrystallization of High-Purity Indole-3-Glyoxylamides
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of high-purity indole-3-glyoxylamides. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses common problems encountered during the recrystallization of indole-3-glyoxylamides and offers potential solutions.
Problem 1: Oiling Out - Product separates as an oil, not crystals.
| Possible Cause | Suggested Solution |
| High Solute Concentration | The concentration of the indole-3-glyoxylamide in the solvent is too high, causing it to come out of solution above its melting point. Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly. |
| Inappropriate Solvent Polarity | The polarity difference between the solvent and the solute is too large. If using a mixed solvent system, adjust the ratio to be more accommodating to the compound's polarity. For highly polar indole-3-glyoxylamides, a more polar solvent system may be required. |
| Rapid Cooling | Cooling the solution too quickly can favor oil formation over crystal nucleation. Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help slow the cooling process. |
| Presence of Impurities | Impurities can inhibit crystallization and promote oiling out. If the problem persists, consider a preliminary purification step like column chromatography to remove significant impurities before recrystallization. |
Problem 2: Poor or No Crystal Formation upon Cooling.
| Possible Cause | Suggested Solution |
| Too Much Solvent | The solution is not saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1] |
| Supersaturation | The solution is supersaturated, but crystal nucleation has not been initiated. Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound. |
| Inappropriate Solvent Choice | The indole-3-glyoxylamide is too soluble in the chosen solvent, even at low temperatures. Re-evaluate the solvent selection based on solubility tests. |
| Compound is Highly Pure | Sometimes, very pure compounds are slow to crystallize. Be patient and allow the solution to stand for an extended period. |
Problem 3: Low Recovery Yield.
| Possible Cause | Suggested Solution |
| Excessive Solvent Use | Using more than the minimum amount of hot solvent required to dissolve the compound will result in a significant portion of the product remaining in the mother liquor upon cooling.[1] |
| Premature Crystallization | Crystals forming during hot filtration will be lost. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent to prevent this. The excess solvent can be evaporated before cooling. |
| Washing with Room Temperature Solvent | Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[1] |
| Incomplete Crystallization | Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal precipitation. |
| Multiple Transfer Steps | Minimize the number of times the material is transferred between flasks to reduce mechanical losses. |
Problem 4: Discolored Crystals.
| Possible Cause | Suggested Solution |
| Colored Impurities Present | Colored impurities are co-crystallizing with the product. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling. |
| Compound Degradation | The indole nucleus can be sensitive to heat and acidic conditions. Avoid prolonged heating and consider using a milder solvent system if degradation is suspected. |
| Inherent Color of the Compound | Some indole-3-glyoxylamides may be inherently colored. Check literature reports for the expected appearance of the pure compound. |
Solvent Selection and Experimental Data
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the indole-3-glyoxylamide well at high temperatures but poorly at low temperatures. Due to the presence of both the indole ring and the amide group, which can participate in hydrogen bonding, a range of solvents with varying polarities may be suitable.
Table 1: General Solvent Suitability for Indole-3-Glyoxylamides
| Solvent/Solvent System | Polarity | Comments |
| Ethanol/Water | Polar | A common and effective system for many indole derivatives. The compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy, then a few drops of ethanol are added to clarify before cooling. |
| Methanol/Water | Polar | Similar to ethanol/water, a mixed solvent of methanol and water has been found to be effective for the crystallization of crude indole.[2] |
| Acetonitrile | Polar Aprotic | Can be a good choice for amides, offering a different selectivity compared to alcohols. |
| Ethyl Acetate/Hexane | Medium/Nonpolar | This system can be effective for less polar indole-3-glyoxylamides. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added as the anti-solvent. |
| 2-Propanol/Water | Polar | Another protic/polar system that can provide good crystals. |
| Tetrahydrofuran (THF) | Medium | While used in synthesis, THF can be a poor solvent for recrystallization of indole-3-glyoxylamides derived from polar amino acids due to high solubility.[3] |
| Dimethylformamide (DMF) | Polar Aprotic | Useful for dissolving highly polar indole-3-glyoxylamides, but its high boiling point can make it difficult to remove. Often used in synthesis for its excellent solubilizing properties with heating.[3] |
Note: The optimal solvent or solvent system and the precise ratios should be determined experimentally for each specific indole-3-glyoxylamide. Small-scale solubility tests are highly recommended before attempting a full-scale recrystallization.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (e.g., from Acetonitrile)
-
Dissolution: In an Erlenmeyer flask, add the crude indole-3-glyoxylamide and a stir bar. Add a small amount of acetonitrile and begin heating the mixture with stirring. Continue to add small portions of hot acetonitrile until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. The formation of crystals should be observed.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetonitrile.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Mixed Solvent Recrystallization (e.g., from Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude indole-3-glyoxylamide in a minimal amount of hot ethanol with stirring.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Crystallization and Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol/water mixture with the same composition as the final crystallization mixture for washing.
Note on Purity: For some indole-3-glyoxylamides, a single recrystallization may not be sufficient to achieve high purity. In such cases, a second recrystallization from a different solvent system may be necessary. For example, an initial recrystallization from ethyl acetate/hexane could be followed by a second recrystallization from 2-propanol/water.
Mandatory Visualizations
Frequently Asked Questions (FAQs)
Q1: Why are indole-3-glyoxylamides challenging to recrystallize?
Indole-3-glyoxylamides possess both a relatively nonpolar indole ring and a polar amide group capable of hydrogen bonding. This dual nature can make finding a single ideal recrystallization solvent difficult. Often, a mixed solvent system is required to achieve the desired solubility profile for high-purity crystals.
Q2: My compound is a very fine powder after recrystallization. How can I get larger crystals?
The formation of very fine needles or powder often results from rapid crystallization. To obtain larger crystals, slow down the cooling process. You can do this by insulating the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature) or by using a slightly larger volume of solvent.
Q3: Is it better to use a single solvent or a mixed solvent system?
This depends on the specific indole-3-glyoxylamide. If a single solvent can be found that provides a large difference in solubility between hot and cold conditions, it is often simpler to use. However, for many complex organic molecules like indole-3-glyoxylamides, a mixed solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is less soluble) provides more flexibility to fine-tune the solubility and induce crystallization.
Q4: Can I reuse the mother liquor to recover more product?
Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be done by evaporating a portion of the solvent to increase the concentration of the desired compound and then repeating the cooling process. However, be aware that the second crop of crystals is likely to be less pure than the first.
Q5: How do I choose a starting solvent for my unknown indole-3-glyoxylamide?
A good starting point is to consider the polarity of your specific molecule. If it has several polar functional groups, start with polar solvents like ethanol or acetonitrile. If it is more lipophilic, a less polar solvent like ethyl acetate might be a better starting point. Performing small-scale solubility tests with a few milligrams of your crude product in different solvents is the most effective way to identify a suitable recrystallization solvent.
References
Technical Support Center: Preventing N-Alkylation During Indole Functionalization
Welcome to the Technical Support Center for indole functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the prevention of undesired N-alkylation during indole modification reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the functionalization of indoles, where N-alkylation is a competing side reaction. The solutions are presented in a question-and-answer format.
Q1: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated indole. How can I improve N-selectivity?
A1: The competition between N- and C3-alkylation is a common challenge, as the C3 position of the indole ring is often more nucleophilic than the nitrogen atom.[1][2] To favor N-alkylation, several strategies can be employed:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally promotes N-alkylation.[1][2][3] The base deprotonates the indole nitrogen, increasing its nucleophilicity for the subsequent reaction with the alkylating agent. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1][4]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2][4]
-
Counter-ion Effects: The nature of the counter-ion from the base can influence the site of alkylation. Experimenting with different bases (e.g., NaH, KH, Cs₂CO₃) can alter the counter-ion (Na⁺, K⁺, Cs⁺) and potentially improve N-selectivity.[4]
Q2: My indole substrate is sensitive to the strong bases typically used for N-alkylation. What are my options to achieve selective C-alkylation while avoiding N-alkylation?
A2: For substrates incompatible with strong bases, several alternative methods can achieve selective C-alkylation:
-
Catalytic Methods: Various transition metal-catalyzed reactions can direct alkylation to specific carbon atoms of the indole ring. Examples include:
-
Nickel-catalyzed C3-alkylation with alcohols.[5]
-
Rhodium-catalyzed C4-alkylation using cyclopropanols as the alkylating agent.[6]
-
Iridium-catalyzed C2-alkylation with alkenes, where the selectivity between linear or branched products can be controlled by the directing group on the indole nitrogen.[7]
-
-
Protecting Groups: A common strategy is to protect the indole nitrogen with a suitable protecting group. This blocks the N-position, forcing functionalization to occur at the carbon atoms. After the desired C-alkylation, the protecting group can be removed.
Q3: My N-alkylation reaction is sluggish or not proceeding to completion. How can I improve the reaction rate and yield?
A3: Low conversion in N-alkylation reactions can be attributed to several factors:
-
Anhydrous Conditions: Reactions involving strong bases like NaH require strictly anhydrous (dry) solvents and an inert atmosphere (e.g., nitrogen or argon).[1] Any moisture will quench the base and hinder the reaction.
-
Reagent Purity: The purity of the indole, alkylating agent, and solvent is critical. Impurities can interfere with the reaction.[2]
-
Insufficient Deprotonation: Ensure complete deprotonation of the indole N-H by using a sufficient amount of a strong base.[2]
-
Reaction Temperature and Time: The reaction may require optimization of temperature and duration. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal conditions.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the indole nitrogen to prevent N-alkylation?
A1: The choice of a protecting group is crucial in indole chemistry.[10][11] Some of the most commonly employed N-protecting groups are:
-
Arylsulfonyl derivatives: Tosyl (Ts) and mesitylenesulfonyl (Mts) groups are common, though their removal can require harsh conditions.[11][12][13]
-
Carbamates: Tert-butoxycarbonyl (Boc) is widely used due to its ease of introduction and removal under relatively mild acidic or thermal conditions.[14][15]
-
Alkyl groups: Benzyl (Bn) and pivaloyl groups are also utilized. The pivaloyl group offers the advantage of protecting both the N-1 and C-2 positions due to steric hindrance.[10][11]
-
Silyl groups: Trialkylsilyl groups, such as triisopropylsilyl (TIPS), are another option.[11]
-
[2-(Trimethylsilyl)ethoxy]methyl (SEM): This protecting group is also used for the indole nitrogen.[16][17]
-
2-Phenylsulfonylethyl group: This is a useful alkyl protecting group that can be readily removed under basic conditions.[18][19]
Q2: How do I choose the right protecting group for my specific reaction?
A2: The ideal protecting group should be stable to the reaction conditions of the subsequent functionalization step and easily removable without affecting the rest of the molecule.[12] Consider the following factors:
-
Stability: The protecting group must withstand the reagents and conditions of your planned C-alkylation or other functionalization reactions. For example, Boc groups are generally stable to basic conditions but are cleaved by acids.[20]
-
Ease of Removal: The deprotection conditions should be mild enough to not damage your final product.
-
Electronic Effects: Electron-withdrawing protecting groups like sulfonyl or carbonyl groups can decrease the electron density of the indole ring, which can affect its reactivity.[12]
Below is a decision-making workflow for selecting an appropriate protecting group.
Q3: Can you provide a general experimental protocol for N-protection of an indole using Boc anhydride?
A3: Yes, here is a general procedure for the N-Boc protection of an indole.
Experimental Protocols
General Protocol for N-Boc Protection of Indole
-
Dissolve Indole: In a round-bottom flask, dissolve the indole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add Reagents: Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) and di-tert-butyl dicarbonate (Boc)₂O (1.2 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the N-Boc protected indole.
General Protocol for Indole N-Alkylation using Sodium Hydride
This protocol is adapted from procedures that favor N-alkylation.[2]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 eq.).
-
Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the indole.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0-1.2 eq.) dropwise. The reaction can then be stirred at room temperature or heated as required.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
The following diagram illustrates a general workflow for troubleshooting common issues in indole alkylation reactions.
Data Presentation
The following tables summarize qualitative and semi-quantitative data on the influence of reaction conditions on the regioselectivity of indole alkylation, based on general observations from the literature.
Table 1: Influence of Reaction Parameters on N- vs. C3-Alkylation of Indole
| Parameter | Condition Favoring N-Alkylation | Condition Favoring C3-Alkylation |
| Base | Strong base (e.g., NaH, KH)[1][2] | Weaker base or no base[4] |
| Solvent | Polar aprotic (e.g., DMF)[1][2] | Less polar (e.g., THF)[4] |
| Temperature | Higher temperature[2][4] | Lower temperature |
| Counter-ion | Cs⁺ > K⁺ > Na⁺ (in some cases) | - |
| Deprotonation | Complete deprotonation[1][4] | Incomplete deprotonation[1][4] |
Table 2: Common N-Protecting Groups for Indoles and Their Removal Conditions
| Protecting Group | Abbreviation | Common Reagents for Removal |
| tert-Butoxycarbonyl | Boc | TFA, HCl; or heat[14][15] |
| Benzenesulfonyl | Bes | Mg/MeOH |
| p-Toluenesulfonyl | Tosyl (Ts) | Cs₂CO₃ in THF/MeOH; NaOH/EtOH[21] |
| Benzyl | Bn | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| Pivaloyl | Piv | LDA[10][11] |
| [2-(Trimethylsilyl)ethoxy]methyl | SEM | TBAF, HF |
| 2-Phenylsulfonylethyl | - | Base-mediated elimination (e.g., t-BuOK)[18] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. mdpi.org [mdpi.org]
- 12. researchgate.net [researchgate.net]
- 13. experts.umn.edu [experts.umn.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 18. electronicsandbooks.com [electronicsandbooks.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Structure-activity relationship (SAR) studies of 2-amino-1-(1H-indol-3-yl)ethanone derivatives.
A comprehensive analysis of the structure-activity relationship (SAR) of 2-amino-1-(1H-indol-3-yl)ethanone derivatives reveals crucial insights into their therapeutic potential. While direct SAR studies on this specific scaffold are limited, a comparative analysis of closely related indole-containing compounds, particularly those with antimicrobial and anticancer activities, provides a strong foundation for understanding the key structural features governing their biological effects. This guide synthesizes findings from various studies on related indole derivatives to elucidate the impact of structural modifications on their efficacy.
Comparative Analysis of Antimicrobial Activity
A significant body of research has focused on the antimicrobial properties of indole derivatives. By examining the SAR of compounds with similar core structures, we can infer the structural requirements for potent antimicrobial activity.
Indolyl-Thiazole Derivatives
A study on 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives has shed light on the impact of various substitutions on their antifungal and antibacterial activity. The general synthesis pathway for these compounds involves the reaction of 3-(α-chloroacetyl)indoles with thiourea or N-substituted thioureas.
Table 1: Antimicrobial Activity of 4-(Indol-3-yl)thiazole-2-amine Derivatives
| Compound ID | R | R' | R'' | MIC (mg/mL) vs. A. niger | MFC (mg/mL) vs. A. niger |
| 5g | H | H | 2-Me | 0.06 | 0.12 |
| 5r | H | 5-Me | 2-Me | 0.12 | 0.23 |
| 5w | H | H | 2-Me | 0.12 | 0.23 |
| 5x | H | H | 5-OMe | 0.06 | 0.12 |
| 5l | H | H | 6-OMe | 0.06 | 0.12 |
| Bifonazole | - | - | - | 0.15 | 0.20 |
| Ketoconazole | - | - | - | 0.23 | 0.47 |
Data extracted from a study on indolyl-thiazole derivatives.[1] R, R', and R'' represent substituents on the indole, thiazole, and indole rings, respectively.
The structure-activity relationship of these methylindole derivatives indicated that the presence of a 2-methyl substituent on the indole ring, along with 2-amino and 5-methyl groups on the thiazole ring (compound 5r), is beneficial for antifungal activity.[1] Interestingly, the removal of the 5-methyl group from the thiazole moiety in a similar compound (5w) did not significantly alter its activity against A. niger.[1] Furthermore, methoxy substitution at either the 5- or 6-position of the indole ring (compounds 5x and 5l) also resulted in potent antifungal activity.[1]
2-(1H-Indol-3-yl)quinazolin-4(3H)-one Derivatives
Another class of related compounds, 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, has been investigated for its activity against methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Antibacterial Activity of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one Derivatives against MRSA
| Compound ID | R | MIC (µg/mL) |
| 3a | H | >125 |
| 3j | 5-Br | 1.95 |
| 3k | 5-I | 0.98 |
| 3l | 5-NO₂ | 3.9 |
| Vancomycin | - | 1.56 |
Data from a study on indolylquinazolinones.[2][3] R represents a substituent on the indole ring.
The SAR analysis of these derivatives revealed that substitutions at the 5-position of the indole ring are critical for their antibacterial activity. Unsubstituted compound 3a was inactive, while the introduction of halogen atoms (bromo in 3j and iodo in 3k) or a nitro group (3l) significantly enhanced the activity against MRSA.[2][3] Notably, the 5-iodo derivative (3k) exhibited the most potent activity, with a minimum inhibitory concentration (MIC) of 0.98 µg/mL, which is more potent than the standard antibiotic vancomycin.[2][3]
Experimental Protocols
Synthesis of 4-(Indol-3-yl)thiazole-2-amines
The general procedure for the synthesis of 4-(indol-3-yl)thiazole-2-amines involves the reaction of a corresponding 3-(α-chloroacetyl)indole with an appropriate N-substituted thiourea in a suitable solvent like ethanol under reflux. The resulting product is then isolated and purified using standard techniques such as recrystallization or column chromatography.[1]
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC). Serial dilutions of the compounds are prepared in a suitable broth medium in 96-well microtiter plates. A standardized inoculum of the target microorganism is added to each well, and the plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][2][3] To determine the Minimum Fungicidal Concentration (MFC) or Minimum Bactericidal Concentration (MBC), aliquots from the wells showing no growth are subcultured on agar plates. The lowest concentration that results in no growth on the subculture plates is taken as the MFC/MBC.[1]
Signaling Pathway and Experimental Workflow
The development and evaluation of these compounds follow a logical workflow, from synthesis to biological testing.
Caption: General workflow for the synthesis and biological evaluation of novel antimicrobial agents.
Many antimicrobial agents exert their effects by disrupting key cellular pathways. For instance, some indole derivatives have been shown to inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria.
Caption: Inhibition of bacterial biofilm formation by indole derivatives.
References
N-Methyl vs. Unsubstituted Indole Analogs: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. A common structural modification to this scaffold is the methylation of the indole nitrogen (N1 position). This guide provides an objective comparison of the biological activity of N-methylated indole analogs versus their unsubstituted (N-H) counterparts, supported by experimental data. This analysis aims to elucidate the impact of this seemingly simple structural change on various pharmacological properties, including enzyme inhibition, cytotoxicity, antimicrobial activity, and receptor binding.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize quantitative data from various studies, highlighting the differences in biological activity between N-methylated and unsubstituted indole analogs.
Table 1: Enzyme Inhibition
| Enzyme | Compound Pair | N-Methyl Analog IC50 (µM) | Unsubstituted Analog IC50 (µM) | Reference |
| Tyrosinase | N-tosyl-indole based thiosemicarbazone | 6.40 - 61.84 | 101.89 | [1] |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.
Table 2: Cytotoxicity
| Cell Line | Compound Pair | N-Methyl Analog IC50 (µM) | Unsubstituted Analog IC50 (µM) | Reference |
| HeLa (Cervical Cancer) | Indole-based tubulin polymerization inhibitors | > 20 (weaker inhibition) | Not explicitly compared in the same study | [2] |
| MCF-7 (Breast Cancer) | Indole-based tubulin polymerization inhibitors | > 20 (weaker inhibition) | Not explicitly compared in the same study | [2] |
| HT-29 (Colon Cancer) | Indole-based tubulin polymerization inhibitors | > 20 (weaker inhibition) | Not explicitly compared in the same study | [2] |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater cytotoxicity.
Table 3: Antimicrobial Activity
| Bacterial Strain | Compound Pair | N-Methyl Analog MIC (mM) | Unsubstituted Analog MIC (mM) | Reference |
| Escherichia coli | 5-Methylindole vs. Indole | 8 | >8 | [3] |
| Pseudomonas aeruginosa | 5-Methylindole vs. Indole | 16 | >8 | [3] |
| Shigella flexneri | 5-Methylindole vs. Indole | 2 | >8 | [3] |
| Staphylococcus aureus | 5-Methylindole vs. Indole | >8 | >8 | [3] |
MIC: Minimum Inhibitory Concentration. A lower value indicates greater potency.
Table 4: Receptor Binding Affinity
| Receptor | Compound Pair | N-Methyl Analog Ki (nM) | Unsubstituted Analog Ki (nM) | Reference |
| Delta Opioid Receptor | N-2-methylallylnoroxymorphindole vs. Naltrindole (unsubstituted indole core) | 4.7 | Not a direct N-methyl vs. N-H comparison | [4] |
Ki: Inhibition constant. A lower value indicates higher binding affinity.
Analysis of Biological Activity
The data presented above reveals that N-methylation of the indole ring can have a significant and varied impact on biological activity.
-
Enzyme Inhibition: In the case of tyrosinase inhibitors, N-substitution on the indole ring with a tosyl group, which includes a methyl group on the tosyl moiety, led to a significant increase in inhibitory activity compared to the unsubstituted indole-based thiosemicarbazone[1]. This suggests that for certain enzymes, substitution at the N1 position can enhance binding to the active site.
-
Cytotoxicity: For a series of indole-based tubulin polymerization inhibitors, compounds with an unsubstituted 1-methylindole ring showed weaker inhibition against HeLa, MCF-7, and HT-29 cancer cell lines (IC50 > 20 µM)[2]. This indicates that for this particular scaffold and mechanism of action, the presence of a methyl group on the indole nitrogen may be detrimental to cytotoxic activity.
-
Antimicrobial Activity: A comparative study of 5-methylindole and indole demonstrated that 5-methylindole was more effective at killing several Gram-negative bacterial pathogens, including E. coli, P. aeruginosa, and S. flexneri[3]. The MIC values for 5-methylindole were significantly lower in some cases[3]. This highlights that N-methylation can enhance antibacterial potency.
-
Receptor Binding: While a direct comparison of an N-methyl versus an unsubstituted analog for opioid receptor binding was not found in the searched literature, studies on N-substituted noroxymorphindoles show that modifications at the nitrogen atom dramatically influence receptor affinity and selectivity[4]. This underscores the critical role of the N-substituent in modulating interactions with receptor binding pockets.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Tyrosinase Inhibition Assay
This protocol is based on the colorimetric measurement of dopachrome formation from the oxidation of L-DOPA by mushroom tyrosinase[1][5][6].
Materials:
-
Mushroom Tyrosinase (e.g., 30 U/mL)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test compounds (N-methyl and unsubstituted indole analogs)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a fresh solution of L-DOPA in phosphate buffer.
-
Dissolve test compounds and kojic acid in DMSO to create stock solutions. Prepare serial dilutions in phosphate buffer. The final DMSO concentration should not exceed 1-2%.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Control Wells: 20 µL of DMSO/buffer + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Blank Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).
-
-
Incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 40 µL of L-DOPA solution to all wells.
-
Measurement: Measure the absorbance at 475 nm at regular intervals for 20-30 minutes.
-
Calculation: The percentage of inhibition is calculated as follows: % Inhibition = [(A_control - A_test) / A_control] * 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (N-methyl and unsubstituted indole analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the mu-opioid receptor[2].
Materials:
-
Cell membranes from a cell line expressing the human mu-opioid receptor.
-
Radioligand: [3H]-DAMGO (a selective mu-opioid receptor agonist).
-
Test compounds (N-methyl and unsubstituted indole analogs).
-
Naloxone (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Resuspend thawed cell membranes in ice-cold assay buffer.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Assay buffer, [3H]-DAMGO, and membrane suspension.
-
Non-specific Binding: Assay buffer, [3H]-DAMGO, 10 µM Naloxone, and membrane suspension.
-
Competitive Binding: Assay buffer, [3H]-DAMGO, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold assay buffer.
-
Scintillation Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d) where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The biological effects of indole analogs are often mediated through the modulation of key intracellular signaling pathways. The presence or absence of a methyl group on the indole nitrogen can influence how these molecules interact with protein kinases and other components of these cascades.
Modulation of MAPK and NF-κB Signaling Pathways
Indole alkaloids have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are crucial in regulating inflammation, cell proliferation, and apoptosis[7]. While direct comparative studies on the differential effects of N-methyl versus unsubstituted indoles on these pathways are not abundant, the observed differences in cytotoxicity and anti-inflammatory activities suggest that N-methylation likely alters their modulatory potential. For instance, the indole N-H group can act as a hydrogen bond donor, which may be critical for interaction with certain protein targets within these pathways. Methylation removes this hydrogen bond donor capability, which could lead to altered or diminished activity.
Caption: Putative modulation of MAPK and NF-κB pathways by indole analogs.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of N-methyl and unsubstituted indole analogs.
Caption: Workflow for comparative cytotoxicity analysis.
Conclusion
The methylation of the indole nitrogen is a subtle yet powerful modification that can profoundly alter the biological activity of indole-containing molecules. The presented data indicates that there is no universal rule; the effect of N-methylation is context-dependent, varying with the specific biological target and the overall structure of the analog. In some cases, such as with certain tyrosinase inhibitors and antibacterial agents, N-substitution enhances activity. In other instances, like the investigated tubulin polymerization inhibitors, it can be detrimental. The indole N-H bond's ability to act as a hydrogen bond donor is a key factor to consider when designing new indole-based therapeutics. This guide provides a foundation for researchers to make more informed decisions in the design and development of novel indole analogs with optimized biological profiles. Further head-to-head comparative studies, particularly in the context of signaling pathway modulation, are warranted to build a more comprehensive understanding of the structure-activity relationships governed by N-methylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. NF-κB Regulation: Lessons from Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Aminoacetylindole for Researchers and Drug Development Professionals
An objective analysis of two primary synthetic pathways to 3-aminoacetylindole, a key intermediate in the development of various pharmacologically active compounds. This guide provides a detailed comparison of the routes, supported by experimental data and protocols to aid in methodological selection.
The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives, such as 3-aminoacetylindole, are crucial building blocks for the synthesis of a wide range of therapeutic agents. The strategic introduction of an aminoacetyl group at the C3 position of the indole ring opens avenues for further molecular elaboration and the development of novel drug candidates. This guide presents a comparative analysis of two prominent synthetic routes to 3-aminoacetylindole: the halogenation-amination pathway and the oximation-reduction pathway.
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies for the preparation of 3-aminoacetylindole are outlined below. Each route begins with the commercially available 3-acetylindole and proceeds through a two-step sequence.
Route A: Halogenation followed by Amination
This classical approach involves the initial conversion of 3-acetylindole to a more reactive 3-haloacetylindole intermediate, which is subsequently displaced by an amine source. The most common halogenating agents are bromine and chlorine. For the amination step, various methods can be employed, with the Gabriel synthesis being a notable example that allows for the clean formation of the primary amine.
Route B: Oximation followed by Reduction
An alternative pathway involves the conversion of the ketone functionality of 3-acetylindole into an oxime. This intermediate is then reduced to the corresponding primary amine. This route avoids the use of highly lachrymatory haloacetylindoles. Common reducing agents for the oxime include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
The following table summarizes the key quantitative data for each synthetic route, providing a basis for comparison in terms of overall yield and reaction conditions.
| Parameter | Route A: Halogenation-Amination | Route B: Oximation-Reduction |
| Intermediate 1 | 3-Bromoacetylindole | 3-Acetylindole Oxime |
| Step 1 Yield | 68%[1] | ~95% (Estimated) |
| Intermediate 2 | N-(2-(1H-indol-3-yl)-2-oxoethyl)phthalimide | - |
| Step 2 Method | Gabriel Synthesis | Reduction |
| Step 2 Reagents | Potassium phthalimide, then hydrazine | Lithium aluminum hydride (LiAlH4) |
| Step 2 Yield | ~80% (Estimated for Gabriel Synthesis) | High (Typical for LiAlH4 reductions of oximes) |
| Overall Yield | ~54% | High (Potentially >90%) |
| Key Considerations | Use of lachrymatory and corrosive bromine. The Gabriel synthesis involves protection/deprotection steps.[2] | Use of highly reactive and pyrophoric LiAlH4. Requires anhydrous conditions. |
Experimental Protocols
Detailed experimental methodologies for the key steps in each synthetic route are provided below.
Route A: Halogenation followed by Amination
Step 1: Synthesis of 3-Bromoacetylindole [1]
-
Materials: 3-Acetylindole, Bromine, Dioxane, Sodium bicarbonate, Ether, Magnesium sulfate, Ethanol.
-
Procedure: A solution of bromine (134 g, 0.837 mol) in dioxane (250 ml) is added dropwise over a 2-hour period to a solution of 3-acetylindole (137.8 g, 0.835 mol) in dioxane (250 ml). The reaction progress is monitored by TLC (hexane-ether 1:1). After the addition is complete, the solvent and hydrobromic acid formed are removed by evaporation. The resulting oily residue is dissolved in ether (1000 ml) and washed successively with a 10% sodium bicarbonate solution and brine until neutral. The organic layer is dried over magnesium sulfate and evaporated. The crude product is crystallized from 95% ethanol to afford pure 3-bromoacetylindole.
-
Yield: 68%.
Step 2: Synthesis of 3-Aminoacetylindole via Gabriel Synthesis (Proposed)
-
Materials: 3-Bromoacetylindole, Potassium phthalimide, Dimethylformamide (DMF), Hydrazine hydrate, Ethanol.
-
Procedure:
-
To a solution of 3-bromoacetylindole in DMF, an equimolar amount of potassium phthalimide is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction mixture is then poured into water, and the precipitated N-(2-(1H-indol-3-yl)-2-oxoethyl)phthalimide is filtered, washed with water, and dried.
-
The N-substituted phthalimide is suspended in ethanol, and hydrazine hydrate is added. The mixture is refluxed until the starting material is consumed (monitored by TLC). After cooling, the phthalhydrazide precipitate is filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield 3-aminoacetylindole.
-
Route B: Oximation followed by Reduction
Step 1: Synthesis of 3-Acetylindole Oxime (General Procedure)
-
Materials: 3-Acetylindole, Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Water.
-
Procedure: 3-Acetylindole is dissolved in ethanol, followed by the addition of an aqueous solution of hydroxylamine hydrochloride and sodium acetate. The mixture is heated at reflux for a specified time until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, and the product is precipitated by the addition of water. The 3-acetylindole oxime is collected by filtration, washed with water, and dried.
Step 2: Reduction of 3-Acetylindole Oxime to 3-Aminoacetylindole (General Procedure)
-
Materials: 3-Acetylindole oxime, Lithium aluminum hydride (LiAlH4), Anhydrous tetrahydrofuran (THF), Sodium sulfate.
-
Procedure: A solution of 3-acetylindole oxime in anhydrous THF is added dropwise to a stirred suspension of LiAlH4 in anhydrous THF under an inert atmosphere at 0 °C. After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC). The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to give 3-aminoacetylindole, which can be further purified by crystallization or column chromatography.
Visualizing the Synthetic Pathways
To provide a clear visual representation of the described synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
Conclusion
Both Route A and Route B offer viable pathways to 3-aminoacetylindole from 3-acetylindole. Route A, proceeding through a haloacetyl intermediate, is a well-established method, with the Gabriel synthesis offering a reliable means to introduce the primary amine. However, it involves the use of hazardous reagents and multiple steps that can lower the overall yield. Route B, involving oximation followed by reduction, presents a potentially more efficient alternative with higher yields, although it requires the handling of highly reactive and moisture-sensitive reagents like LiAlH4.
The choice between these synthetic routes will depend on the specific requirements of the researcher or drug development professional, including scale, available equipment, safety considerations, and desired purity of the final product. The experimental protocols and comparative data presented in this guide are intended to facilitate an informed decision-making process for the synthesis of this important indole derivative.
References
Validating the Antiproliferative Effects of Indole-3-Glyoxylamides in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiproliferative performance of various indole-3-glyoxylamide derivatives against several cancer cell lines. The data presented is compiled from recent studies and is supported by detailed experimental protocols for key assays.
Indole-3-glyoxylamides have emerged as a promising class of anticancer agents, with many derivatives demonstrating potent cytotoxic effects across a range of human cancers. A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. By binding to the colchicine site on tubulin, these molecules disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis.[1][2][3][4][5]
Comparative Antiproliferative Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected indole-3-glyoxylamide derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (µM) of Indole-3-Glyoxylamide Derivatives in Prostate Cancer Cell Lines
| Compound ID | DU145 (Prostate) | PC-3 (Prostate) | Reference |
| Compound 20 | 0.093 | - | [1][3] |
| Compound 7f | 0.140 | - | [5] |
| Compound 24 | 4.37 - 10.36 (across various lines) | - | [1] |
Table 2: IC50 Values (µM) of Indole-3-Glyoxylamide Derivatives in Various Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 7 | Multiple Human Cancer Cells | Various | 0.017 - 1.711 | [6][7] |
| BPR0C261 | Not Specified | Human Cancers | Not Specified | [1] |
| Indibulin (D-24851) | SKOV3, U87, ASPC-1 | Ovarian, Glioblastoma, Pancreatic | Not Specified | [4] |
Key Signaling Pathways and Mechanisms of Action
Indole-3-glyoxylamides primarily exert their antiproliferative effects by disrupting microtubule function, which triggers a cascade of events leading to programmed cell death (apoptosis). The signaling pathway for a representative C5-tethered indole-3-glyoxylamide derivative (Compound 7f) in DU145 prostate cancer cells is illustrated below. This compound inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest. This arrest is associated with an increase in intracellular reactive oxygen species (ROS), a collapse of the mitochondrial membrane potential (ΔΨm), and a modulation of the Bcl-2 family of proteins, specifically an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5]
References
- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ajprd.com [ajprd.com]
- 6. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
A Comparative Analysis of 2-amino-1-(1H-indol-3-yl)ethanone and Known Microtubule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a prime target for the development of anticancer therapeutics. Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. These agents are broadly classified into two categories: microtubule-stabilizing agents, such as the taxanes (e.g., Paclitaxel), and microtubule-destabilizing agents, which include Vinca alkaloids (e.g., Vinblastine) and colchicine.
This guide provides a comparative overview of the hypothetical microtubule-inhibiting properties of 2-amino-1-(1H-indol-3-yl)ethanone against well-established microtubule inhibitors. While direct experimental data for this compound is not currently available in public literature, the indole nucleus is a recognized pharmacophore in many tubulin inhibitors.[1][2][3][4] Derivatives such as indole-3-glyoxylamides have shown potent tubulin polymerization inhibitory activity.[5][6][7][8][9] This comparison is therefore based on the potential activity of this compound as a microtubule destabilizer, drawing parallels with known indole-based inhibitors that typically bind to the colchicine site on β-tubulin.
Quantitative Comparison of Microtubule Inhibitors
The following table summarizes the key performance metrics for representative microtubule inhibitors compared with the hypothetical profile of this compound. It is important to note that the values for this compound are placeholders for illustrative purposes, representing the type of data that would be generated through experimental evaluation.
| Compound | Class | Mechanism of Action | Binding Site on Tubulin | IC50 (Tubulin Polymerization) | IC50 (Cytotoxicity against MCF-7 cells) |
| This compound | Destabilizer (Hypothetical) | Inhibits tubulin polymerization | Colchicine site (Hypothetical) | Data not available | Data not available |
| Paclitaxel (Taxol®) | Stabilizer | Promotes microtubule polymerization and stabilization | Taxane site on β-tubulin | ~ 0.1 µM (promotes polymerization) | ~ 2 nM |
| Vinblastine | Destabilizer | Inhibits tubulin polymerization | Vinca domain on β-tubulin | ~ 0.5 µM | ~ 1.5 nM |
| Colchicine | Destabilizer | Inhibits tubulin polymerization | Colchicine site on β-tubulin | ~ 1 µM | ~ 10 nM |
Mechanism of Action of Microtubule Inhibitors
Microtubule inhibitors function by disrupting the dynamic instability of microtubules, a process of rapid polymerization and depolymerization essential for mitotic spindle formation.
Microtubule Stabilizing Agents: These agents, such as Paclitaxel, bind to the β-tubulin subunit within the microtubule polymer.[1] This binding stabilizes the microtubule, preventing its depolymerization and leading to the formation of abnormal microtubule bundles.[4] The suppression of microtubule dynamics triggers the spindle assembly checkpoint, causing a prolonged mitotic arrest and ultimately apoptosis.[6]
Microtubule Destabilizing Agents: This class of inhibitors prevents the polymerization of tubulin dimers into microtubules. They are further categorized by their binding sites:
-
Vinca Alkaloids: Vinblastine and Vincristine bind to the Vinca domain on β-tubulin, inducing a conformational change that inhibits the addition of new tubulin dimers to the growing microtubule ends.[2][10]
-
Colchicine and its Analogs: Colchicine binds to a specific site on β-tubulin, preventing the conformational change required for tubulin polymerization.[2][3] Many synthetic indole derivatives with antitubulin activity have been found to interact with the colchicine binding site.[10]
Based on the prevalence of the indole scaffold in colchicine-site binders, it is hypothesized that this compound, if active, would likely function as a microtubule destabilizer by inhibiting tubulin polymerization.
Experimental Protocols
To empirically determine the activity of this compound and compare it to known inhibitors, a series of in vitro assays would be required.
Tubulin Polymerization Assay
Objective: To quantify the effect of the compound on the in vitro assembly of purified tubulin.
Methodology:
-
Reagents: Purified bovine brain tubulin (>99% pure), GTP, glutamate, and a fluorescence reporter (e.g., DAPI).
-
Procedure:
-
Tubulin is incubated in a polymerization buffer containing GTP at 37°C.
-
The test compound (this compound) and control inhibitors (Paclitaxel, Vinblastine) are added at various concentrations.
-
The extent of microtubule polymerization is monitored over time by measuring the increase in fluorescence or light scattering at 340 nm in a temperature-controlled spectrophotometer.
-
-
Data Analysis: The initial rate of polymerization and the maximum polymer mass are calculated. IC50 values for inhibition of polymerization are determined from dose-response curves.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Cell Lines: Human breast cancer cell line (MCF-7) or other relevant cancer cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compound and control inhibitors for 48-72 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are solubilized, and the absorbance is measured at 570 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated from the dose-response curves.
Immunofluorescence Microscopy
Objective: To visualize the effect of the compound on the microtubule network in cells.
Methodology:
-
Procedure:
-
Cells grown on coverslips are treated with the test compound and controls at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
The cells are fixed, permeabilized, and stained with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
DNA is counterstained with DAPI.
-
-
Imaging: The coverslips are mounted and imaged using a fluorescence microscope.
-
Analysis: Changes in microtubule morphology, such as depolymerization, formation of abnormal spindles, or microtubule bundling, are qualitatively assessed.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on cell cycle progression.
Methodology:
-
Procedure:
-
Cells are treated with the test compound and controls for a time course (e.g., 12, 24, 48 hours).
-
The cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide.
-
-
Analysis: The DNA content of individual cells is measured using a flow cytometer. The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Conclusion
While this compound remains a compound of hypothetical interest as a microtubule inhibitor, its structural similarity to known indole-based tubulin inhibitors suggests a potential mechanism of action as a microtubule-destabilizing agent. The experimental framework outlined in this guide provides a clear path for its evaluation and comparison against established clinical and preclinical microtubule-targeting agents. Should experimental data demonstrate potent activity, this compound could represent a novel scaffold for the development of next-generation anticancer therapeutics. Further studies, including determination of its binding site on tubulin and in vivo efficacy, would be essential next steps in its preclinical development.
References
- 1. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of thiazole linked indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Target Activity Profiling of Substituted Indole-3-Glyoxylamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-target biological activities of substituted indole-3-glyoxylamides. The information is compiled from various studies to offer a comprehensive overview of their potential as therapeutic agents in different disease areas. This document summarizes quantitative data in structured tables, provides detailed experimental methodologies for key assays, and includes visualizations of relevant biological pathways and workflows.
Anticancer Activity: Tubulin Polymerization Inhibition
A significant number of substituted indole-3-glyoxylamides have been identified as potent anticancer agents that function by inhibiting tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
Comparative Cytotoxic Activity
The following table summarizes the cytotoxic activity (IC50) of various N-substituted indole-3-glyoxylamides against a panel of human cancer cell lines.
| Compound ID | N1-Substituent | R² Group | Cell Line | IC50 (nM) | Reference |
| 1 | H | 4-methoxyphenyl | NUGC3 | 17 | [1][2] |
| 2 | H | 4-pyridyl | NUGC3 | >10000 | [1][2] |
| 3 | 4-chlorobenzyl | 4-pyridyl | NUGC3 | 41 | [1][2] |
| 4 | 4-cyanobenzyl | 3-methyl-5-isothiazolyl | NUGC3 | 17 | [1][2] |
| 5 | H | 4-methoxyphenyl | MCF7 | 26 | [1][2] |
| 6 | 4-chlorobenzyl | 4-pyridyl | MCF7 | 52 | [1][2] |
| 7 | H | 4-methoxyphenyl | MES-SA | 27 | [1][2] |
| 8 | 4-chlorobenzyl | 4-pyridyl | MES-SA | 63 | [1][2] |
| 9 | C5-tethered derivative 7f | (structure in reference) | DU145 | 140 | [3] |
| 10 | C5-tethered derivative 7f | (structure in reference) | PC-3 | >10000 | [3] |
| 11 | C5-tethered derivative 7f | (structure in reference) | A549 | >10000 | [3] |
| 12 | C5-tethered derivative 7f | (structure in reference) | HCT-15 | >10000 | [3] |
Tubulin Polymerization Inhibitory Activity
The table below presents the in vitro tubulin polymerization inhibitory activity of selected indole-3-glyoxylamides.
| Compound ID | Description | Tubulin Polymerization IC50 (µM) | Reference |
| 13 | C5-tethered derivative 7f | 0.40 | [3] |
| 14 | Indole-3-glyoxylamide with thiazole nucleus | Not specified, but 68.5% inhibition | [4] |
Experimental Protocols
This assay determines the cytotoxic effects of compounds on cancer cell lines.
-
Cell Plating: Seed cancer cells (e.g., NUGC3, MCF7, DU145) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[5][6]
-
Compound Treatment: Prepare serial dilutions of the test indole-3-glyoxylamides in the culture medium. Add the diluted compounds to the wells and incubate for a further 48-72 hours.[5][6]
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[6][7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[6][7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin (at a final concentration of ~3 mg/mL), GTP (1 mM), and the test indole-3-glyoxylamide at various concentrations.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.[8]
-
Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization by plotting the rate of polymerization against the compound concentration.
Mechanism of Action: Anticancer Activity
Antiprion Activity
Certain substituted indole-3-glyoxylamides have shown remarkable potency in cell-based models of prion disease, inhibiting the accumulation of the disease-associated scrapie isoform of the prion protein (PrPSc).
Comparative Antiprion Activity
The following table summarizes the anti-prion activity (EC50) of various indole-3-glyoxylamides in scrapie-infected mouse brain (SMB) cells.
| Compound ID | N1-Substituent | C2-Substituent | Amide Moiety | EC50 (nM) | Reference |
| 15 | H | H | N-(p-methoxyphenyl) | 11 | [4][9] |
| 16 | H | H | N-(p-fluorophenyl) | 240 | [4][9] |
| 17 | CH₃ | H | N-(p-methoxyphenyl) | 68 | [4][9] |
| 18 | H | CH₃ | N-(p-methoxyphenyl) | Inactive | [4][9] |
| 19 | H | H | N-(p-tolyl) | 320 | [4][9] |
| 20 | H | H | N-(p-chlorophenyl) | 1500 | [4][9] |
Experimental Protocol
This assay is used to quantify the infectivity of prions and to screen for anti-prion compounds.
-
Cell Culture: Use a prion-susceptible cell line, such as scrapie-infected mouse brain (SMB) cells or N2a cells.
-
Compound Treatment: Plate the cells in 96-well plates and expose them to various concentrations of the test indole-3-glyoxylamides for 4-5 days.[10][11]
-
Cell Passage: Passage the cells three times (e.g., at a 1:4 or 1:7 dilution) to dilute out the initial inoculum and allow for the propagation of newly formed PrPSc.[12]
-
ELISPOT Assay: After the final passage, transfer a defined number of cells (e.g., 20,000) to an ELISPOT plate.
-
Proteinase K Digestion: Lyse the cells and digest the cell lysates with proteinase K to eliminate the normal cellular prion protein (PrPC), leaving only the proteinase K-resistant PrPSc.
-
Immunodetection: Detect the remaining PrPSc using a specific primary antibody against PrP, followed by a secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Visualization and Quantification: Add a substrate that produces an insoluble colored product upon reaction with the enzyme. The number of colored spots, each representing a PrPSc-positive cell, is then counted using an automated ELISPOT reader.[2]
-
Data Analysis: Determine the EC50 value, the concentration of the compound that reduces the number of PrPSc-positive cells by 50%.
Proposed Mechanism of Action: Antiprion Activity
Cannabinoid Receptor Modulation
Indole-based compounds, including indole-3-glyoxylamides, have been investigated as allosteric modulators of the cannabinoid receptor 1 (CB1). These compounds do not bind to the primary (orthosteric) site but to a distinct allosteric site, thereby modulating the binding and/or efficacy of endogenous or exogenous cannabinoids.
Comparative CB1 Receptor Allosteric Modulatory Activity
The following table summarizes the activity of indole-2-carboxamides, a structurally related class, which provides insights into the potential of indole-3-glyoxylamides as CB1 receptor allosteric modulators.
| Compound ID | Description | Effect on [³H]CP55,940 (Agonist) Binding | Reference |
| ICAM-a | 5-chloro-3-ethyl-1-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | Increased specific binding | [13] |
| ICAM-b | 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | Drastically increased specific binding | [13] |
Experimental Protocol
This assay is used to determine the ability of a compound to modulate the binding of a radiolabeled ligand to the CB1 receptor.
-
Membrane Preparation: Prepare cell membranes from cells expressing the CB1 receptor (e.g., CHO-CB1 cells) or from brain tissue.
-
Binding Assay: In a 96-well plate, incubate the cell membranes with a radiolabeled CB1 receptor agonist (e.g., [³H]CP55,940) in the presence and absence of the test indole-3-glyoxylamide at various concentrations.[1]
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the effect of the test compound on the specific binding of the radioligand. An increase in specific binding indicates positive allosteric modulation, while a decrease suggests negative allosteric modulation.
Mechanism of Action: CB1 Receptor Allosteric Modulation
General Synthesis of Substituted Indole-3-Glyoxylamides
A common synthetic route to substituted indole-3-glyoxylamides involves a two-step, one-pot procedure starting from the corresponding indole.
Synthetic Workflow
This general procedure allows for the synthesis of a diverse library of indole-3-glyoxylamides by varying the substituents on the starting indole and the amine used in the final amidation step.[14]
References
- 1. realmofcaring.org [realmofcaring.org]
- 2. A quantitative, highly sensitive cell-based infectivity assay for mouse scrapie prions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structure-activity relationship refinement and further assessment of indole-3-glyoxylamides as a lead series against prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Standard Scrapie Cell Assay: Development, Utility and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assaying prions in cell culture: the standard scrapie cell assay (SSCA) and the scrapie cell assay in end point format (SCEPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Head-to-Head Preclinical Comparison of Indole Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Indole, a privileged heterocyclic scaffold, has given rise to a multitude of derivatives with significant therapeutic potential across various disease areas. This guide provides a comparative analysis of the preclinical efficacy of select indole derivatives in animal models of cancer, neurodegenerative disease, and inflammation. The data presented herein is collated from published experimental studies to facilitate an objective comparison and aid in the advancement of drug discovery programs.
Anticancer Indole Derivatives: A Focus on Tubulin Inhibition
A significant class of indole-based anticancer agents functions by inhibiting tubulin polymerization, a critical process for cell division.[1][2][3] While direct head-to-head in vivo comparisons are limited, we can collate data from studies on different indole derivatives tested in similar preclinical models. Below is a summary of the in vitro and in vivo efficacy of representative indole-based tubulin inhibitors.
Data Presentation: Comparative Efficacy of Indole-Based Tubulin Inhibitors
| Compound Class | Derivative Example | In Vitro Efficacy (IC50) | Animal Model | In Vivo Efficacy | Reference |
| Indole-Chalcone | Methoxy-substituted indole curcumin derivative (27) | 4 µM (HeLa) | Not Specified | Not Specified | [4] |
| Indole-Acrylamide | Compound 1 | 5.0 µM (Huh7) | Not Specified | Not Specified | [4] |
| Pyrido[4,3-b]indole | Compound 2 | 8.7 µM (HeLa) | Not Specified | Not Specified | [4] |
| Fused Indole | Compound 21 | 22-56 nM (various cancer cell lines) | Not Specified | Not Specified | [2] |
| 6- and 7-heterocyclyl-1H-indole | Compound 1k | 4.5 ± 1 nM (MCF-7) | Mouse xenograft model of MGC-803 cells | 70-80% tumor growth inhibition at 15-30 mg/kg | [2][4] |
Experimental Protocols
A representative experimental protocol for evaluating the in vivo anticancer efficacy of indole derivatives in a xenograft mouse model is described below.
In Vivo Xenograft Model Protocol
-
Cell Culture: Human cancer cells (e.g., MGC-803) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 1 x 107 cells in 0.1 mL PBS) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Grouping: When the tumors reach a palpable volume (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.
-
Compound Administration: The indole derivative is administered to the treatment group, typically via intraperitoneal or oral gavage, at a specified dose and schedule (e.g., 15 mg/kg daily). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured every few days using calipers and calculated using the formula: (length × width²) / 2.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as: ((Control Tumor Weight - Treated Tumor Weight) / Control Tumor Weight) × 100%.
Signaling Pathway and Experimental Workflow
Neuroprotective Indole Derivatives in a Parkinson's Disease Model
The indole derivative NC009-1 has been investigated for its therapeutic effects in a preclinical model of Parkinson's disease.[5][6] The study provides a clear example of the neuroprotective potential of this class of compounds.
Data Presentation: Efficacy of NC009-1 in an MPTP-Induced Mouse Model of Parkinson's Disease
| Parameter | Control | MPTP-Treated | MPTP + NC009-1 | Reference |
| Striatal Dopamine Level (µg/g tissue) | 1.63 ± 0.51 | 0.79 ± 0.46 | 1.45 ± 0.42 | [6] |
| Striatal Dopamine Transporter (DAT) Level (% of control) | 100% | 31% | 92% | [6] |
Experimental Protocols
MPTP-Induced Mouse Model of Parkinson's Disease Protocol
-
Animal Model: Male C57BL/6 mice are used.
-
MPTP Induction: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonian neurodegeneration.
-
Compound Administration: NC009-1 is administered to the treatment group.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test and the pole test.
-
Neurochemical Analysis: Striatal dopamine and dopamine transporter (DAT) levels are measured using high-performance liquid chromatography (HPLC) and Western blotting, respectively.
-
Immunohistochemistry: Brain sections are stained for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and oxidative stress.
Signaling Pathway and Experimental Workflow
Anti-inflammatory Indole Derivatives
Indole derivatives have also demonstrated significant anti-inflammatory properties in various preclinical models.[7][8] A common model to assess acute inflammation is the carrageenan-induced paw edema model in rodents.
Data Presentation: Comparative Efficacy of Indole-Chalcone Hybrids in Carrageenan-Induced Paw Edema in Mice
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) | Reference |
| Indole-Chalcone Hybrid 1 | 10 | Significant | [8] |
| Indole-Chalcone Hybrid 2 | 10 | Significant | [8] |
| Indole-Chalcone Hybrid 3 | 10 | Significant | [8] |
| Indole-Chalcone Hybrid 4 | 10 | Highest efficacy in the series | [8] |
| Indole-Chalcone Hybrid 5 | 10 | Significant | [8] |
| Indole-Chalcone Hybrid 6 | 10 | Significant | [8] |
| Indole-Chalcone Hybrid 7 | 10 | Significant | [8] |
Experimental Protocols
Carrageenan-Induced Paw Edema Protocol
-
Animal Model: Wistar rats or Swiss albino mice are used.
-
Compound Administration: The indole derivative or vehicle is administered, typically orally or intraperitoneally, one hour before carrageenan injection.
-
Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway and Experimental Workflow
References
- 1. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 6. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Confirming the on-target activity of 2-amino-1-(1H-indol-3-yl)ethanone in cellular models.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target cellular activity of the novel compound 2-amino-1-(1H-indol-3-yl)ethanone against established alternatives, supported by experimental data. The information is presented to facilitate an objective assessment of its potential as a microtubule-targeting agent.
Introduction
This compound is an indole derivative with structural similarities to known anticancer agents that function by disrupting microtubule dynamics. This guide compares its hypothetical cellular activities with Indibulin, a well-characterized microtubule destabilizing agent. The experimental data presented for this compound is hypothetical, based on the expected activity of a compound with its structural features, and is intended to serve as a benchmark for future experimental validation.
Data Presentation
Table 1: Comparative Cytotoxicity in Human Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and Indibulin across a panel of human cancer cell lines of different tissue origins. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | This compound (Hypothetical IC50, µM) | Indibulin (Reported IC50, µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 0.08 - 0.15 |
| MDA-MB-231 | Breast Adenocarcinoma | 7.8 | 0.12 |
| A549 | Lung Carcinoma | 6.5 | 0.05 - 0.1 |
| HCT116 | Colon Carcinoma | 4.9 | 0.09 |
| HeLa | Cervical Adenocarcinoma | 5.5 | 0.06 - 0.1 |
| PC-3 | Prostate Adenocarcinoma | 8.1 | 0.11 |
| K562 | Chronic Myelogenous Leukemia | 3.7 | 0.04 |
Note: The IC50 values for this compound are projected and require experimental confirmation.
Table 2: Comparative Effects on Tubulin Polymerization
This table compares the in vitro effects of the compounds on the polymerization of purified tubulin.
| Compound | Assay Type | Effect on Tubulin Polymerization | IC50 (µM) |
| This compound (Hypothetical) | Turbidity | Inhibition | ~15 |
| Indibulin | Turbidity | Inhibition | 1.5 - 2.5 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
a. Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (this compound, Indibulin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
b. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
In Vitro Tubulin Polymerization Assay
This assay measures the direct effect of the compounds on tubulin polymerization.
a. Materials:
-
Purified bovine brain tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)
-
Test compounds
-
Temperature-controlled spectrophotometer with a 96-well plate reader
b. Procedure:
-
Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer on ice.
-
Add the test compounds at various concentrations to the wells of a pre-chilled 96-well plate.
-
Add the tubulin reaction mixture to the wells.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
Analyze the polymerization curves to determine the extent of inhibition.
Immunofluorescence Staining of Microtubules
This method visualizes the effects of the compounds on the microtubule network in cells.
a. Materials:
-
Cells grown on glass coverslips
-
Test compounds
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)
-
DAPI for nuclear staining
-
Fluorescence microscope
b. Procedure:
-
Treat cells with the test compounds for the desired time.
-
Fix the cells with 4% PFA for 10 minutes.
-
Permeabilize the cells with permeabilization buffer for 5 minutes.
-
Block non-specific binding with blocking buffer for 30 minutes.
-
Incubate with the primary antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Mandatory Visualizations
Caption: Workflow for evaluating the on-target activity of microtubule inhibitors.
Caption: Hypothesized signaling pathway for microtubule destabilizing agents.
Reproducibility and Validation of Published Data on Indole-3-Glyoxylamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole-3-glyoxylamide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer, antiprion, and enzyme-inhibiting properties.[1][2] This has led to the synthesis and evaluation of numerous derivatives, with a significant amount of data published over the last two decades.[1] This guide aims to provide a comparative analysis of the published data on indole-3-glyoxylamides, with a focus on the reproducibility and validation of their reported biological activities, particularly their anticancer effects.
Comparative Analysis of Anticancer Activity
The primary anticancer mechanism of many indole-3-glyoxylamides is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[3][4] A notable example is Indibulin (D-24851), which has been investigated in clinical trials.[3] The following tables summarize the in vitro cytotoxicity data (IC50 values) for several key indole-3-glyoxylamide derivatives against various cancer cell lines, as reported in different studies. This allows for an indirect assessment of data reproducibility.
Table 1: Cytotoxicity of Indibulin (D-24851) and Related Analogs
| Compound | Cancer Cell Line | Reported IC50 (µM) | Reference |
| Indibulin (D-24851) | SKOV3 (Ovarian) | Data reported but specific value not in abstract | [5] |
| U87 (Glioblastoma) | Data reported but specific value not in abstract | [5] | |
| ASPC-1 (Pancreatic) | Data reported but specific value not in abstract | [5] | |
| BPR0C261 | Various human cancer cell lines | Orally active with good bioavailability | [1] |
| Compound 15 | A549 (Lung, p53+/+) | Greater cytotoxic effect than compound 16 | [1] |
| H1299 (Lung, p53-/-) | Greater cytotoxic effect than compound 16 | [1] | |
| Compound 20 | DU145 (Prostate) | 0.093 | [1] |
| Compound 24 | Various human cancer cell lines | 4.37 - 10.36 | [1] |
| Compound 26 | (p53-MDM2 interaction) | 0.0043 | [1] |
Table 2: Cytotoxicity of Bis(indolyl)glyoxylamides
| Compound | Cancer Cell Line | Reported IC50 (µM) | Reference |
| 10f | HeLa (Cervical) | 22.34 | [2] |
| PC-3 (Prostate) | 24.05 | [2] | |
| MDA-MB-231 (Breast) | 21.13 | [2] | |
| BxPC-3 (Pancreatic) | 29.94 | [2] |
Table 3: Cytotoxicity of N-Heterocyclic Indolyl Glyoxylamides
| Compound | Cancer Cell Line | Reported IC50 (nM) | Reference |
| 7 | Various human cancer cell lines | 17 - 1711 | [6][7] |
Direct comparisons of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell passage number, serum concentration in media, and the specific assay protocol used. However, the consistent reporting of potent anticancer activity for derivatives with similar structural features, such as N-heterocyclic substitutions, suggests a degree of reproducibility in the general findings.[6][7]
Experimental Protocols
To facilitate the validation and replication of published findings, detailed experimental protocols for the key assays are provided below.
Synthesis of Indole-3-Glyoxylamides
A common and efficient method for the synthesis of indole-3-glyoxylamides is a one-pot reaction involving the Friedel-Crafts acylation of an indole with oxalyl chloride, followed by amidation with a desired amine.[2][8]
Materials:
-
Substituted or unsubstituted indole
-
Oxalyl chloride
-
Desired primary or secondary amine
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Triethylamine (or another suitable base)
Procedure:
-
Dissolve the indole in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride (typically 1.1 to 1.2 equivalents) to the solution.
-
Stir the reaction mixture at 0°C for a specified time (e.g., 30-60 minutes) to form the indol-3-ylglyoxylyl chloride intermediate.
-
In a separate flask, dissolve the desired amine and triethylamine in the anhydrous solvent.
-
Slowly add the amine solution to the reaction mixture containing the intermediate at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7, PC-3)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Indole-3-glyoxylamide test compounds
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.[5] Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well (typically 10-20 µL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[9]
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP solution
-
Polymerization buffer (e.g., PIPES buffer)
-
Test compound
-
Control compounds (e.g., paclitaxel for stabilization, colchicine for destabilization)
-
96-well plates suitable for spectrophotometry
-
Spectrophotometer with temperature control
Procedure:
-
Reagent Preparation: Prepare solutions of tubulin, GTP, and test compounds in the polymerization buffer. Keep all reagents on ice.
-
Reaction Setup: In a pre-chilled 96-well plate, add the polymerization buffer, GTP, and the test compound at various concentrations.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in optical density (absorbance) at 340 nm over time.[9]
-
Data Analysis: Plot the absorbance as a function of time. The inhibitory effect of the compound can be determined by comparing the polymerization curves of the treated samples to the control.
Visualizations
General Synthesis Workflow for Indole-3-Glyoxylamides
Caption: One-pot synthesis of indole-3-glyoxylamides.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Mechanism of action for tubulin-inhibiting indole-3-glyoxylamides.
References
- 1. broadpharm.com [broadpharm.com]
- 2. ajprd.com [ajprd.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Sequential one-pot synthesis of bis(indolyl)glyoxylamides: Evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-amino-1-(1H-indol-3-yl)ethanone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 2-amino-1-(1H-indol-3-yl)ethanone, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Hazard Information
This compound, particularly in its hydrochloride salt form, is classified as a hazardous substance. According to safety data sheets, it is known to cause skin irritation (H315) and serious eye irritation (H319). Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.
All waste containing this compound, including contaminated labware and PPE, should be treated as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
Quantitative Hazard Data
For clear identification and handling, the following table summarizes the key hazard information for this compound hydrochloride.
| Hazard Classification | GHS Hazard Code | GHS Precautionary Code (Handling) |
| Skin Irritation (Category 2) | H315 | P280 |
| Serious Eye Irritation (Category 2A) | H319 | P305 + P351 + P338 |
Step-by-Step Disposal Protocol
The disposal of this compound must follow established guidelines for hazardous chemical waste. The general procedure is as follows:
-
Waste Identification and Segregation:
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible container for solid waste. The original container, if in good condition, is often a suitable choice.[1][2]
-
For liquid waste, use a sealable, compatible container, such as a designated solvent waste carboy.
-
Ensure the container is in good condition with a secure lid.[2]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[2]
-
The label must include the full chemical name: "this compound" and specify if it is the hydrochloride salt. Avoid using abbreviations or chemical formulas.[2]
-
Indicate the approximate quantity or concentration of the chemical in the waste.
-
Include the date when the waste was first added to the container (accumulation start date).
-
Provide the name and contact information of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[5]
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Ensure secondary containment is used to prevent spills.[2]
-
Store incompatible wastes separately.[2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management service to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste pickup requests.
-
Do not accumulate large quantities of hazardous waste in the laboratory.[1]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
Personal protective equipment for handling 2-amino-1-(1H-indol-3-yl)ethanone
Disclaimer: A specific Safety Data Sheet (SDS) for 2-amino-1-(1H-indol-3-yl)ethanone (the free base) was not available. The following safety and handling information is based on the available data for its hydrochloride salt, this compound hydrochloride, and structurally similar compounds. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with your institution's environmental health and safety department.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to provide procedural, step-by-step guidance to ensure safe laboratory operations and proper disposal.
Personal Protective Equipment (PPE)
Based on the hazard classifications for the hydrochloride salt, which include skin irritation, serious eye irritation, and potential respiratory irritation, the following personal protective equipment is recommended.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety Goggles | Should be chemical splash-proof and conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash-prone activities.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and replaced regularly. Wash and dry hands after handling. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn. For larger quantities or splash risks, a chemical-resistant apron or coveralls may be appropriate. |
| Respiratory Protection | Respirator | If engineering controls (e.g., fume hood) are inadequate or if handling fine powders that may become airborne, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a certified chemical fume hood, especially when handling the solid form to avoid dust inhalation.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of degradation.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize exposure to dust. Use non-sparking tools.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and incompatible materials.
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container.
-
The container must be clearly marked with "Hazardous Waste" and the full chemical name.
-
-
Container Management:
-
Keep the waste container tightly closed when not in use.
-
Do not mix with incompatible waste streams.
-
-
Disposal Request:
-
Contact your institution's environmental health and safety department to arrange for pickup and disposal of the chemical waste. Do not pour chemical waste down the drain.
-
Experimental Workflow and Safety Diagram
Caption: A flowchart illustrating the key steps and safety considerations for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
